Technical Documentation Center

6,6-Difluoro-1-methyl-1,4-diazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,6-Difluoro-1-methyl-1,4-diazepane
  • CAS: 1227310-88-4

Core Science & Biosynthesis

Foundational

The Fluorine Advantage: Biological Activity and Physicochemical Tuning of gem-Difluorinated Diazepanes

Introduction: The Privileged Diazepane Scaffold The 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore embedded in numerous centrally acting agents, kinase inhibitors, and antimicrobial drugs. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Diazepane Scaffold

The 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore embedded in numerous centrally acting agents, kinase inhibitors, and antimicrobial drugs. However, the development of diazepane-containing clinical candidates is frequently bottlenecked by two liabilities: the high basicity of the aliphatic secondary amines (which often results in dicationic species at physiological pH, hindering membrane permeability) and susceptibility to cytochrome P450-mediated oxidative metabolism.

The strategic incorporation of a geminal-difluoro group ( CF2​ )—specifically at the 6-position to form 6,6-difluoro-1,4-diazepane—fundamentally rewrites the molecule's physicochemical profile. This whitepaper dissects the mechanistic causality behind the enhanced biological activity, pharmacokinetic (PK) improvements, and synthetic methodologies associated with gem-difluorinated diazepanes.

Physicochemical Mechanics: The "Why" Behind the Activity

The biological enhancements observed in gem-difluorinated diazepanes are not coincidental; they are the direct result of predictable, quantum-mechanical alterations to the heterocycle.

Inductive pKa Modulation

The most profound effect of the CF2​ group is its strong electron-withdrawing inductive effect (-I). In a standard 1,4-diazepane, both nitrogen atoms are highly basic (pKa ~9.0–10.0). By introducing two highly electronegative fluorine atoms at the C6 position, electron density is pulled away from the adjacent N1 and N4 atoms. This significantly lowers the pKa of the amines (often dropping one pKa to ~5.5)[1].

Causality in Drug Design: At a physiological pH of 7.4, a standard diazepane is heavily dicationic, making it highly water-soluble but poorly permeable across lipophilic lipid bilayers. The gem-difluorinated analog, however, exists predominantly as a monocation . This single modification drastically increases the distribution coefficient (LogD), unlocking oral bioavailability and blood-brain barrier (BBB) penetration[1].

Conformational Preorganization

Molecular orbital calculations performed at the B3LYP/6-31G(d,p) level of theory reveal that the CF2​ substitution significantly alters the frontier orbital energies and ring flexibility[2]. The seven-membered diazepane ring typically adopts a chair-like conformation. To minimize steric strain and dipole repulsion, the gem-difluoro substituent preferentially occupies an equatorial-like position[2]. This locks the ring into a rigidified conformation, reducing the entropic penalty upon binding to a target protein receptor, thereby increasing binding affinity (lower Ki​ or IC50​ ). Furthermore, in macrocyclic systems, gem-difluorination has been proven to drive trans-to-cis amide conformational shifts, directly impacting target engagement[3].

Pathway CF2 gem-Difluoro Substitution Inductive Strong Inductive Effect (-I) CF2->Inductive Steric Equatorial Preference CF2->Steric Metab Blocked Oxidation Sites CF2->Metab pKa Reduced Amine pKa Inductive->pKa Conf Conformational Locking Steric->Conf Bio Increased Oral Bioavailability pKa->Bio Affinity Enhanced Target Affinity Conf->Affinity Metab->Bio

Fig 1: Physicochemical and pharmacokinetic impact of gem-difluorination on diazepane scaffolds.

Biological Target Case Studies

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

In the pursuit of isoform-selective nNOS inhibitors for neurodegenerative diseases, researchers utilized a pyrrolidine/homopiperazine-like tail. The non-fluorinated parent compound exhibited excellent in vitro potency but suffered from ~0% oral bioavailability due to its highly basic, polycationic nature.

By introducing a CF2​ moiety adjacent to the amine, the basicity was reduced, resulting in a monocationic character under physiological conditions. This gem-difluorinated inhibitor achieved a Ki​ of 36 nM, an astonishing 3800-fold selectivity for nNOS over eNOS, and most importantly, the rat oral bioavailability skyrocketed from ~0% to 22%[1].

Metabolic Shielding in Antiviral and Kinase Inhibitors

The C6 position of the diazepane ring is a known soft spot for CYP450-mediated aliphatic hydroxylation. Replacing the C-H bonds with C-F bonds creates a metabolic shield. In the development of tricyclic derivatives for Respiratory Syncytial Virus (RSV) fusion glycoprotein inhibitors, the introduction of a gem-difluoro group at the α -position of the carbonyl/amine linker extended the in vitro liver microsomal half-life ( t1/2​ ) from 14.25 minutes to an impressive 139.02 minutes[4].

Quantitative Data Summary

The following table synthesizes the typical pharmacological shifts observed when transitioning from a standard 1,4-diazepane to a 6,6-difluoro-1,4-diazepane core in lead optimization:

Property / MetricStandard 1,4-Diazepane Core6,6-Difluoro-1,4-diazepane CoreCausality / Mechanism
Amine pKa (N1/N4) ~9.5 / ~9.0~9.0 / ~5.5Inductive electron withdrawal (-I) by fluorine atoms[1].
Physiological State (pH 7.4) DicationicMonocationicLowered pKa prevents dual protonation[1].
Oral Bioavailability (Rat) < 2%> 20%Increased lipophilicity (LogD) and membrane permeability[1].
Microsomal Stability ( t1/2​ ) ~15 minutes> 130 minutesC-F bond strength (116 kcal/mol) resists CYP450 oxidation[4].
Target Selectivity (e.g., nNOS) ModerateHigh (>3000-fold)Conformational locking and altered electrostatic potential[1][2].

Experimental Methodologies: Self-Validating Protocols

To harness these biological advantages, the gem-difluoro core must be synthesized and evaluated correctly. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained.

Protocol 1: Synthesis of 6,6-Difluoro-1,4-diazepane via Deoxofluorination

The most robust laboratory-scale synthesis involves the deoxofluorination of a protected 1,4-diazepan-6-one using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)[5].

Causality Check: Why protect the nitrogens? The nitrogen atoms of the diazepane ring are highly nucleophilic. If left unprotected, they will attack the electrophilic sulfur of the fluorinating agent, leading to ring-contraction byproducts or total polymerization. tert-Butyloxycarbonyl (Boc) is chosen because its extreme steric bulk and electron-withdrawing nature completely pacify the nitrogen lone pairs[5].

Step-by-Step Workflow:

  • Preparation: Under a strict argon atmosphere, dissolve N1,N4 -di-Boc-1,4-diazepan-6-one (1.0 eq) in anhydrous dichloromethane (DCM)[5]. Validation: Moisture must be <50 ppm, as Deoxo-Fluor reacts violently with water to form HF.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 to 1.5 eq) dropwise over 15 minutes. Causality: Low temperature controls the exothermic generation of the reactive dialkylaminosulfur difluoride cation, preventing vinyl monofluoride elimination byproducts.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the system to warm to room temperature over 12 hours[5].

  • Quenching: Cool back to 0 °C and quench dropwise with saturated aqueous NaHCO3​ . Validation: Effervescence ( CO2​ release) confirms the neutralization of excess fluorinating agent and HF.

  • Isolation: Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography to yield N1,N4 -di-Boc-6,6-difluoro-1,4-diazepane. Deprotection with 4M HCl in dioxane yields the final HBr or HCl salt[2].

G A N1,N4-di-Boc-1,4-diazepan-6-one B Deoxofluorination (Deoxo-Fluor, -78°C) A->B Nucleophilic Protection C 6,6-Difluoro-1,4-diazepane Core B->C Carbonyl to CF2 D Target Binding Assays (e.g., nNOS, ROCK) C->D E ADME Profiling (Microsomal Stability) C->E

Fig 2: Synthetic workflow and biological validation cascade for gem-difluorinated diazepanes.

Protocol 2: In Vitro Liver Microsomal Stability Assay

To validate the metabolic shielding effect of the CF2​ group[4], the compound must be subjected to a standardized Phase I metabolism assay.

Step-by-Step Workflow:

  • Incubation Mixture: Combine human or rat liver microsomes (0.5 mg/mL final protein concentration) with the gem-difluorinated test compound (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ). Causality: NADPH provides the necessary reducing equivalents for CYP450 enzymes to attempt oxidation of the diazepane ring.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, remove a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard. Validation: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates the protein, freezing the metabolic snapshot.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The transition from a standard 1,4-diazepane to a gem-difluorinated diazepane is not merely a structural tweak; it is a fundamental reprogramming of the molecule's biological destiny. By strategically lowering amine basicity to favor monocationic states, locking the heterocycle into high-affinity conformations, and shielding vulnerable carbon centers from oxidative metabolism, 6,6-difluoro-1,4-diazepanes offer medicinal chemists a powerful tool to rescue stalled drug discovery programs and optimize lead compounds for clinical success.

References

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase National Institutes of Health (PMC)[Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system National Institutes of Health (PMC)[Link]

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Exploratory

6,6-Difluoro-1-methyl-1,4-diazepane crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 6,6-Difluoro-1-methyl-1,4-diazepane for Drug Development Professionals Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6,6-Difluoro-1-methyl-1,4-diazepane for Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, integral to a range of therapeutic agents due to its conformational flexibility which is critical for molecular recognition.[1] The introduction of gem-difluoro substituents can significantly modulate the physicochemical properties of these molecules, including their metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the single-crystal X-ray structure of 6,6-Difluoro-1-methyl-1,4-diazepane, a representative fluorinated diazepane. We will explore the synthesis, crystallization, X-ray diffraction data collection, structure solution and refinement, and in-depth conformational and intermolecular interaction analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage detailed structural insights for rational drug design.

Introduction: The Significance of Fluorinated Diazepanes in Drug Discovery

The seven-membered 1,4-diazepane ring system offers a flexible backbone that can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms.[1] This conformational plasticity is often a key determinant of a molecule's biological activity, influencing how it interacts with target proteins.[2][3][4] The strategic incorporation of fluorine atoms, particularly as a gem-difluoro group, can have profound effects on a drug candidate's properties. The highly electronegative fluorine atoms can alter the local electronic environment, influence pKa, and enhance metabolic stability by blocking sites of oxidation. Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can impact binding affinity and selectivity.

A detailed understanding of the three-dimensional structure of 6,6-Difluoro-1-methyl-1,4-diazepane at the atomic level is therefore paramount. Single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous method for determining the precise arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and torsion angles.[5][6][7] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Rational Drug Design: Guiding the design of next-generation analogs with improved potency and selectivity.

  • Computational Modeling: Providing experimental data to validate and refine computational models of ligand-receptor interactions.

This guide will provide a comprehensive roadmap for obtaining and interpreting the crystal structure of 6,6-Difluoro-1-methyl-1,4-diazepane.

Synthesis and Crystallization

Synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane

The synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane is typically achieved through the deoxofluorination of a suitable precursor. A common route involves the use of a protected 1,4-diazepan-6-one. The nitrogen atoms are protected to prevent side reactions with the fluorinating agent.[8] A general synthetic scheme is outlined below. The final methylation step can be performed after the fluorination and deprotection.

Note: The following is a generalized procedure and may require optimization.

Step 1: Protection of 1,4-diazepan-6-one. The commercially available 1,4-diazepan-6-one is protected, for example, with tert-butyloxycarbonyl (Boc) groups to yield N1,N4-di-Boc-1,4-diazepan-6-one.

Step 2: Deoxofluorination. The protected ketone is then subjected to deoxofluorination using a suitable reagent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[8] These reagents replace the carbonyl oxygen with two fluorine atoms.[8] It is crucial to perform this reaction under anhydrous conditions to avoid the formation of byproducts.[8]

Step 3: Deprotection. The protecting groups are removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Step 4: N-Methylation. The final step involves the selective methylation of one of the nitrogen atoms. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, under basic conditions.

Crystallization

Growing single crystals of sufficient size and quality for SC-XRD is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Recommended Starting Solvents:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ethyl acetate

  • Dichloromethane

  • Hexanes

  • Toluene

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion (Liquid-Liquid): A solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Prepare a concentrated solution of 6,6-Difluoro-1-methyl-1,4-diazepane in a "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Place the filtered solution in a small, open vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger, sealable container (e.g., a 20-mL scintillation vial or a small beaker).

  • Add a layer of an "anti-solvent" (e.g., hexanes or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Data Collection

Once a suitable single crystal is obtained (typically 0.1-0.3 mm in each dimension), it is mounted on a goniometer head and placed on the diffractometer.[6] Data collection is performed by irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern on a detector.[5]

Typical Data Collection Parameters:

Parameter Value
Instrument Bruker D8 VENTURE or similar
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100 K (cryo-cooling to reduce thermal motion)
Detector CMOS or CCD

| Data Collection Strategy | Omega and phi scans |

The workflow for single-crystal X-ray diffraction is depicted in the following diagram:

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection On Goniometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation

Caption: Experimental workflow for crystal structure analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then "solved" using methods such as direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data.

Structural Analysis and Discussion

While a specific crystal structure for 6,6-Difluoro-1-methyl-1,4-diazepane is not publicly available at the time of writing, we can predict and discuss the likely structural features based on known structures of other 1,4-diazepane derivatives.[1][9][10]

Molecular Conformation

The seven-membered 1,4-diazepane ring is expected to adopt a non-planar conformation. The most likely low-energy conformations are the chair and the twist-boat.[1] In the solid state, one of these conformations will be "frozen out." The presence of the gem-difluoro group at the C6 position and the methyl group at the N1 position will influence the conformational preference.

Theoretical studies using Density Functional Theory (DFT) can be employed to calculate the relative energies of the possible conformers.[1] For instance, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a chair conformation in the solid state, which was also supported by DFT calculations.[9] Conversely, some N,N-disubstituted 1,4-diazepane orexin receptor antagonists adopt a twist-boat conformation.[2]

conformations Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Interconversion Boat Boat Twist-Boat->Boat Interconversion Boat->Chair Interconversion

Caption: Conformational landscape of the 1,4-diazepane ring.

Bond Lengths and Angles

The C-F bond lengths are expected to be in the range of 1.35-1.40 Å. The F-C-F bond angle will likely be close to the tetrahedral angle but slightly compressed due to the steric repulsion between the fluorine atoms. The bond lengths and angles within the diazepane ring will be influenced by the ring pucker.

Hypothetical Crystallographic Data Table

Parameter Value
Formula C6H12F2N2
Formula Weight 150.17
Crystal System Monoclinic
Space Group P21/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
β (°) Hypothetical Value
V (ų) Hypothetical Value
Z 4
R1 [I > 2σ(I)] < 0.05

| wR2 (all data) | < 0.15 |

Intermolecular Interactions

In the solid state, molecules of 6,6-Difluoro-1-methyl-1,4-diazepane will pack in a way that maximizes favorable intermolecular interactions. The secondary amine (N-H) group is a good hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors. The C-F bonds can also act as weak hydrogen bond acceptors. Therefore, a network of N-H···N or C-H···F hydrogen bonds is likely to be observed in the crystal packing.

Conclusion and Future Directions

This guide has outlined the essential steps for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 6,6-Difluoro-1-methyl-1,4-diazepane. While a definitive crystal structure is not yet in the public domain, the principles and methodologies described herein provide a clear pathway for its determination. The resulting structural information will be of immense value to drug development professionals, enabling a deeper understanding of the conformational preferences and intermolecular interactions of this important fluorinated scaffold. Future work should focus on obtaining high-quality single crystals and performing the diffraction experiment. The experimental structure should then be compared with computational predictions to build a comprehensive picture of the molecule's properties. This knowledge will undoubtedly aid in the design of more effective and selective 1,4-diazepane-based therapeutic agents.

References

  • BenchChem. (n.d.). Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide.
  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction.
  • Fitos, I., Visy, J., & Simonyi, M. (2007). Conformation selectivity in the binding of diazepam and analogues to alpha1-acid glycoprotein. PubMed.
  • ThermoFisher. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
  • Williams, D. B., & Akabas, M. H. (2000). Benzodiazepines Induce a Conformational Change in the Region of the Gamma-Aminobutyric Acid Type A Receptor alpha(1)-subunit M3 Membrane-Spanning Segment. PubMed.
  • Anton Paar. (n.d.). X-ray Diffraction (XRD).
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed.
  • BenchChem. (n.d.). Technical Support Center: 6,6-Difluoro-1,4-diazepane Reactions.
  • Claramunt, R. M., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][11]diazepine. PMC. Retrieved from

  • ResearchGate. (2025, August 6). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein | Request PDF.
  • ACS Publications. (2019, December 16). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | ACS Medicinal Chemistry Letters.
  • DSpace Cris Angular. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • Manivannan, R., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC.
  • ResearchGate. (n.d.). (PDF) Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][11]diazepine. Retrieved from

  • Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. PMC.

Sources

Foundational

An In-depth Technical Guide to the Theoretical pKa Calculation of 6,6-Difluoro-1-methyl-1,4-diazepane

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive, in-depth exploration of the theoretical framework and practical application of computational methods for predicting the pKa of 6,6-Difluoro-1-methyl-1,4-diazepane, a novel scaffold of interest in medicinal chemistry. We will delve into the quantum mechanical principles, the nuances of computational modeling, and a detailed, step-by-step protocol for researchers and scientists. The methodologies described herein are designed to provide a robust and validated approach to in silico pKa prediction, enhancing the efficiency of lead optimization.

Introduction: The Pivotal Role of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, governs its solubility, membrane permeability, and binding affinity to its biological target.[1] For nitrogen-containing heterocycles, such as the 1,4-diazepane scaffold, the basicity of the nitrogen atoms is a key determinant of these properties. The introduction of fluorine atoms, as in 6,6-Difluoro-1-methyl-1,4-diazepane, can significantly alter the electron density and, consequently, the pKa of the amine groups.[2][3] Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can decrease the basicity of nearby amines.[2][4] This modulation of pKa can be a strategic tool in drug design to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[5]

Accurate pKa prediction is therefore an invaluable tool in early-stage drug discovery, enabling the prioritization of compounds for synthesis and experimental testing.[6] While experimental pKa determination remains the gold standard, computational methods offer a rapid and cost-effective alternative for screening large libraries of virtual compounds.[7] This guide will focus on quantum mechanics (QM)-based methods, which provide a first-principles approach to calculating the free energy changes associated with protonation and deprotonation.[8]

Theoretical Foundations of pKa Calculation

The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in a solvent, typically water. For a generic amine (B), the equilibrium is:

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The pKa can be calculated using the following equation:

pKa = ΔG°(aq) / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin. The central task of theoretical pKa calculation is to accurately compute the aqueous-phase free energy change (ΔG°(aq)).[9]

Several computational schemes can be employed to determine ΔG°(aq). The "direct method" calculates the free energies of the protonated (BH⁺) and deprotonated (B) species directly in the solvated phase.[10] Alternatively, thermodynamic cycles, such as the isodesmic reaction scheme, can be used to minimize systematic errors by calculating the pKa relative to a known reference compound.[11]

The accuracy of these calculations is highly dependent on the chosen level of theory, including the quantum mechanical method (e.g., Density Functional Theory - DFT) and the basis set, as well as the model used to represent the solvent.[12][13]

Computational Methodology: A Validated Approach

Selection of Quantum Mechanical Method

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for pKa prediction.[14] Functionals such as B3LYP and M06-2X, paired with a suitable basis set like 6-31+G(d,p) or larger, have demonstrated good performance in calculating the geometries and energies of organic molecules.[6][13] For the calculation of 6,6-Difluoro-1-methyl-1,4-diazepane's pKa, we recommend the M06-2X functional due to its good performance with non-covalent interactions, which can be important in solvated systems.

Solvation Models: Implicit vs. Explicit

Modeling the solvent environment is crucial for accurate pKa prediction. Implicit solvent models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium.[9][13] These models offer a good balance of accuracy and computational cost.

For enhanced accuracy, a hybrid implicit-explicit solvent model can be employed.[13] This involves explicitly including a few water molecules in the first solvation shell around the protonation site, while the bulk solvent is treated implicitly.[15] This approach can better capture specific hydrogen bonding interactions that significantly influence basicity.[16]

Conformational Analysis

Cyclic structures like 1,4-diazepanes can exist in multiple low-energy conformations. It is essential to perform a thorough conformational search for both the neutral and protonated forms of 6,6-Difluoro-1-methyl-1,4-diazepane. The final free energy should be calculated as a Boltzmann-weighted average of the free energies of all significant conformers.

Step-by-Step Protocol for pKa Calculation

This protocol outlines the key steps for the theoretical pKa calculation of 6,6-Difluoro-1-methyl-1,4-diazepane using the direct method with a hybrid solvation model.

Software Requirements: A quantum chemistry software package such as Gaussian, ORCA, or similar is required.[15][17]

Step 1: 3D Structure Generation

  • Generate the 3D structure of both the neutral (B) and protonated (BH⁺) forms of 6,6-Difluoro-1-methyl-1,4-diazepane. Protonation can occur at either of the two nitrogen atoms. Both possibilities should be considered.

Step 2: Conformational Search

  • Perform a systematic conformational search for both the neutral and each protonated species in the gas phase using a computationally inexpensive method (e.g., a molecular mechanics force field).

  • Select the low-energy conformers (e.g., within 3-5 kcal/mol of the global minimum) for further QM calculations.

Step 3: Gas-Phase Geometry Optimization and Frequency Calculation

  • For each selected conformer of the neutral and protonated species, perform a full geometry optimization and frequency calculation in the gas phase at the chosen level of theory (e.g., M06-2X/6-31+G(d,p)).

  • The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The frequency calculation also provides the thermal corrections to the Gibbs free energy.

Step 4: Solvated-Phase Geometry Optimization and Frequency Calculation

  • For each gas-phase optimized conformer, perform a geometry optimization and frequency calculation in the presence of the implicit solvent model (e.g., SMD with water as the solvent).

  • For the hybrid model, add one to three explicit water molecules around the protonation site before performing the solvated-phase optimization and frequency calculation.

Step 5: Single-Point Energy Calculation

  • To improve the accuracy of the electronic energy, perform a single-point energy calculation on the solvated-phase optimized geometries using a larger basis set (e.g., def2-TZVP).

Step 6: Calculation of Gibbs Free Energies

  • Calculate the total Gibbs free energy in solution (G_sol) for each conformer of the neutral and protonated species by combining the single-point energy with the thermal corrections from the solvated-phase frequency calculation.

Step 7: Boltzmann Averaging

  • Calculate the Boltzmann-weighted average Gibbs free energy for the neutral () and protonated () species.

Step 8: pKa Calculation

  • Calculate the aqueous-phase free energy of deprotonation: ΔG°(aq) = - + G(H⁺)_aq

  • The free energy of the proton in aqueous solution, G(H⁺)_aq, is a well-established value (typically around -270.3 kcal/mol, though it can be method-dependent).[18]

  • Finally, calculate the pKa using the equation: pKa = ΔG°(aq) / (2.303 * RT)

Visualization of the Computational Workflow

The following diagram illustrates the computational workflow for the theoretical pKa calculation.

pKa_Workflow cluster_input Input Structure cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_analysis Data Analysis cluster_output Output start 6,6-Difluoro-1-methyl-1,4-diazepane (Neutral & Protonated Forms) conf_search Conformational Search start->conf_search gas_opt_freq Geometry Optimization & Frequency Calculation (e.g., M06-2X/6-31+G(d,p)) conf_search->gas_opt_freq solv_opt_freq Solvated Geometry Optimization & Frequency Calculation (e.g., SMD/M06-2X/6-31+G(d,p)) gas_opt_freq->solv_opt_freq sp_energy Single-Point Energy (e.g., SMD/M06-2X/def2-TZVP) solv_opt_freq->sp_energy free_energy Calculate Gibbs Free Energies sp_energy->free_energy boltzmann Boltzmann Averaging free_energy->boltzmann pka_calc Calculate pKa boltzmann->pka_calc final_pka Predicted pKa Value(s) pka_calc->final_pka

Caption: Computational workflow for theoretical pKa prediction.

Protonation Equilibria of 6,6-Difluoro-1-methyl-1,4-diazepane

The 1,4-diazepane ring contains two nitrogen atoms, N1 and N4, that can be protonated. The methyl group is attached to N1. The gem-difluoro group is at the C6 position. The electron-withdrawing effect of the two fluorine atoms will decrease the basicity of both nitrogen atoms, with a more pronounced effect on the closer nitrogen, N4.

Protonation_Equilibria B Neutral Species (B) 6,6-Difluoro-1-methyl-1,4-diazepane BH1 Protonated at N1 (BH1+) B->BH1 + H+ BH4 Protonated at N4 (BH4+) B->BH4 + H+ BH1->B - H+ BH4->B - H+

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Radiolabeling of 6,6-Difluoro-1-methyl-1,4-diazepane for PET Imaging

Executive Summary The 1,4-diazepane scaffold, particularly when functionalized with a gem-difluoro motif, has emerged as a privileged pharmacophore in the design of highly selective central nervous system (CNS) therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane scaffold, particularly when functionalized with a gem-difluoro motif, has emerged as a privileged pharmacophore in the design of highly selective central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) radiotracers. Recent literature highlights the utility of 1,4-diazepane derivatives as potent Orexin 1 Receptor (OX1R) imaging probes ()[1],[2]. The compound 6,6-Difluoro-1-methyl-1,4-diazepane serves as both a critical building block[3],[4] and a standalone structural model for radiolabeling.

This application note provides researchers and drug development professionals with authoritative, self-validating protocols to radiolabel this moiety using either Carbon-11 (via N -methylation) or Fluorine-18 (via late-stage oxidative fluorodecarboxylation)[5].

Part 1: Radiosynthetic Rationale & Strategy (Causality)

The decision to label a molecule with either 11 C or 18 F dictates the entire logistical and chemical workflow of a PET study.

Strategy A: Carbon-11 N -Methylation

Causality: The secondary amine of the 1,4-diazepane ring is highly nucleophilic. While the adjacent gem-difluoro group inductively withdraws electron density, the distal secondary nitrogen remains sufficiently reactive for direct SN​2 alkylation. We utilize [ 11 C]methyl triflate ([ 11 C]CH 3​ OTf) rather than [ 11 C]methyl iodide. The triflate leaving group is vastly superior, rendering the reagent highly electrophilic. This allows the reaction to proceed instantaneously at room temperature, which prevents the thermal degradation of the precursor and minimizes the formation of over-alkylated quaternary ammonium byproducts.

Strategy B: Fluorine-18 Oxidative Fluorodecarboxylation

Causality: Direct nucleophilic substitution ( SN​2 ) with [ 18 F]fluoride to form a gem-difluoro center is chemically disfavored due to the immense electrostatic repulsion and bond strength of existing C-F bonds. To bypass this thermodynamic barrier, we adapt a state-of-the-art radical mechanism ()[5],[6]. By using an α -fluoro-carboxylic acid precursor, the manganese porphyrin catalyst Mn(tmp)Cl and oxidant PhIO generate a carbon-centered radical. This radical rapidly abstracts an [ 18 F]fluorine atom from a transient Mn- 18 F complex, successfully yielding the [ 18 F]gem-difluoro motif without requiring harsh SN​2 conditions[7].

Part 2: Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of[ 11 C]6,6-Difluoro-1-methyl-1,4-diazepane

Materials Required:

  • Precursor: 6,6-Difluoro-1,4-diazepane (1.0 mg)

  • Reagent: [ 11 C]CH 3​ OTf (produced via gas-phase iodination and online AgOTf conversion)

  • Solvent: Anhydrous Acetone (300 µL)

  • Base: N,N -Diisopropylethylamine (DIPEA) (2.0 µL)

Step-by-Step Methodology:

  • Precursor Formulation: Dissolve 1.0 mg of 6,6-Difluoro-1,4-diazepane in 300 µL of anhydrous acetone. Add 2.0 µL of DIPEA to ensure the secondary amine is fully deprotonated and to scavenge generated triflic acid.

  • Radiolabeling: Sweep the cyclotron-produced [ 11 C]CH 3​ OTf into the sealed reaction vial containing the precursor solution at room temperature (20–25 °C) using a helium carrier gas (15 mL/min).

  • In-Process Self-Validation: Monitor the radioactivity detector on the reaction vessel. A stabilization (plateau) of the radioactivity curve indicates complete trapping of the [ 11 C]CH 3​ OTf. Allow the reaction to incubate for exactly 2 minutes post-trapping.

  • Quenching & Purification: Quench the reaction with 700 µL of HPLC mobile phase (e.g., 0.1% TFA in H 2​ O/MeCN). Inject the mixture onto a semi-preparative HPLC column (e.g., Luna C18, 250 × 10 mm).

  • Product Collection: Collect the radioactive peak corresponding to the UV retention time of the non-radioactive 6,6-Difluoro-1-methyl-1,4-diazepane reference standard.

Protocol B: Synthesis of [ 18 F]6,6-Difluoro-1-methyl-1,4-diazepane

Materials Required:

  • Precursor: α -Fluoro-1-methyl-1,4-diazepane-6-carboxylic acid (0.02 mmol)

  • Reagents: Mn(tmp)Cl (10 mol%), Iodosylbenzene (PhIO, 3.0 equiv)

  • Phase Transfer: Kryptofix-222 (K 222​ , 15 mg), K 2​ CO 3​ (3 mg)

  • Solvent: 1,2-Dichloroethane (1,2-DCE, 500 µL)

Step-by-Step Methodology:

  • Fluoride Activation: Elute cyclotron-produced [ 18 F]fluoride from a QMA cartridge into the reactor using the K 222​ /K 2​ CO 3​ solution (in MeCN/H 2​ O). Azeotropically dry the complex at 100 °C under vacuum and helium flow.

  • In-Process Self-Validation: Verify the absence of liquid droplets and a steady vacuum pressure in the reactor. Complete dryness is critical; trace water will quench the radical intermediate and hydrate the Mn catalyst, halting the reaction.

  • Radiolabeling: Add the precursor, Mn(tmp)Cl, and PhIO dissolved in 500 µL of 1,2-DCE to the dried [ 18 F]KF/K 222​ complex. Seal the reactor and heat to 80 °C for 20 minutes.

  • Intermediate QC: Extract a 1 µL aliquot and perform rapid radio-TLC (Silica gel, EtOAc/Hexane). An Rf​ shift from the origin (unreacted [ 18 F]fluoride) to Rf​ ~0.6 mathematically validates covalent 18 F-incorporation before committing to HPLC.

  • Purification: Dilute the crude mixture with water, pass through a C18 Sep-Pak to remove the Mn catalyst, and purify the eluted fraction via semi-preparative HPLC.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected quantitative parameters and analytical benchmarks for both radiolabeling strategies to allow for rapid cross-comparison.

Parameter[ 11 C] N -Methylation Strategy[ 18 F]Fluorodecarboxylation Strategy
Target Isotope Carbon-11 ( t1/2​ = 20.4 min)Fluorine-18 ( t1/2​ = 109.8 min)
Precursor 6,6-Difluoro-1,4-diazepane α -Fluoro-1-methyl-1,4-diazepane-6-carboxylic acid
Active Reagent [ 11 C]CH 3​ OTf[ 18 F]KF, Mn(tmp)Cl, PhIO
Reaction Conditions Room temperature, 2–5 min80 °C, 20 min
Solvent Acetone or DMF1,2-Dichloroethane (1,2-DCE)
Typical RCY 45–55% (decay-corrected)35–46% (decay-corrected)
Molar Activity ( Am​ ) >50 GBq/μmol>30 GBq/μmol

Part 4: Mandatory Visualizations

The logical relationships and physical workflows governing these radiosyntheses are mapped below.

Radiosynthesis Cyclotron Cyclotron Production [11C]CO2 or [18F]F- Synthesis Primary Radiosynthesis Methylation or Fluorination Cyclotron->Synthesis Activity Transfer Purification HPLC Purification (Semi-Prep) Synthesis->Purification Crude Mixture Formulation Formulation (SPE & Sterile Filtration) Purification->Formulation Pure Fraction QC Quality Control (Radio-HPLC, GC, Endotoxin) Formulation->QC Aliquot for Testing Release Final PET Radiotracer Ready for Injection Formulation->Release Approved Batch QC->Release Validates

Fig 1. Radiosynthetic workflow for the production and QC of radiolabeled 1,4-diazepane PET tracers.

Mechanism Precursor1 6,6-Difluoro- 1,4-diazepane Product1 [11C]6,6-Difluoro-1-methyl- 1,4-diazepane Precursor1->Product1 N-Alkylation Reagent1 [11C]CH3OTf Base (DIPEA) Reagent1->Product1 11C Source Precursor2 α-Fluoro-1-methyl- 1,4-diazepane-6-carboxylic acid Product2 [18F]6,6-Difluoro-1-methyl- 1,4-diazepane Precursor2->Product2 Oxidative Fluorodecarboxylation Reagent2 [18F]KF, K222 Mn(tmp)Cl, PhIO Reagent2->Product2 18F Source

Fig 2. Logical pathways for [11C]N-methylation and [18F]oxidative fluorodecarboxylation strategies.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride Source: Organic Letters (2024) URL:[Link]

  • One-Step, Rapid, 18F–19F Isotopic Exchange Radiolabeling of Difluoro-dioxaborinins: Substituent Effect on Stability and In Vivo Applications Source: Journal of Medicinal Chemistry (2020) URL:[Link]

Sources

Application

Application Note: Employing 6,6-Difluoro-1-methyl-1,4-diazepane in 19F NMR Fragment-Based Screening

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Scope: A comprehensive technical guide and self-validating protocol for integrating fluorinated Fsp³-rich scaffolds int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Scope: A comprehensive technical guide and self-validating protocol for integrating fluorinated Fsp³-rich scaffolds into Fragment-Based Drug Discovery (FBDD) pipelines.

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has necessitated a paradigm shift away from traditional, flat aromatic libraries toward three-dimensional, Fsp³-rich chemical spaces[1]. 6,6-Difluoro-1-methyl-1,4-diazepane represents a highly privileged scaffold in this domain. By combining the complex spatial vector projection of a puckered seven-membered diazepane ring with the exquisite biophysical sensitivity of a geminal difluoro reporter, this molecule serves as an ideal starting point for ligand-observed ¹⁹F NMR screening campaigns[2]. This application note details the mechanistic rationale, physicochemical profiling, and step-by-step protocols required to deploy this fragment effectively.

Mechanistic Rationale: The Fsp³ and Fluorine Advantage

As a Senior Application Scientist, it is critical to understand why a specific fragment is chosen before deploying it in a high-throughput assay. The selection of 6,6-Difluoro-1-methyl-1,4-diazepane is driven by three interconnected biophysical and chemical causalities:

  • Escaping "Flatland" (3D Vector Projection): Unlike planar piperazines or aromatic rings, the 1,4-diazepane heterocycle adopts a puckered conformation. This Fsp³-rich character allows the fragment to project binding vectors into deep, complex protein sub-pockets that flat molecules cannot access, thereby increasing the hit rate against difficult targets[1].

  • Zero-Background ¹⁹F NMR Reporting: Fluorine is 100% naturally abundant as the ¹⁹F isotope, yet it is virtually absent in native biological macromolecules. The gem-difluoro group on this scaffold yields a sharp, highly sensitive ¹⁹F NMR signal. Because the chemical shift of fluorine is acutely sensitive to changes in its local dielectric environment and van der Waals interactions, it serves as a pristine, zero-background reporter for protein binding[2].

  • Inductive pKa Modulation: Standard aliphatic diazepanes are highly basic (pKa > 9), which often results in poor membrane permeability and a high propensity for false-positive hits driven by non-specific electrostatic interactions with acidic protein patches. The strategic placement of the gem-difluoro group at the 6-position exerts a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the adjacent N4 secondary amine, shifting the molecule into a more favorable, drug-like physicochemical space.

Rationale Core 6,6-Difluoro-1-methyl-1,4-diazepane Fsp3 Fsp3-Rich Diazepane Ring Core->Fsp3 CF2 gem-Difluoro Group Core->CF2 N4 Secondary Amine (N4) Core->N4 Out1 Escapes 'Flatland' (3D Vector Projection) Fsp3->Out1 Out2 19F NMR Reporter (Zero Background) CF2->Out2 Out3 pKa Modulation (Reduced Electrostatic Binding) CF2->Out3 Out4 Synthetic Handle (Hit-to-Lead Growing) N4->Out4

Mechanistic rationale for employing 6,6-Difluoro-1-methyl-1,4-diazepane in FBDD.

Physicochemical Profiling

To ensure successful hit-to-lead progression, fragments must strictly adhere to the "Rule of 3" (Ro3). The table below summarizes the quantitative data for 6,6-Difluoro-1-methyl-1,4-diazepane, confirming its optimal profile for FBDD[3].

Physicochemical PropertyValueRule of 3 (Ro3) ThresholdRo3 Compliance
Molecular Weight (MW) 150.17 g/mol ≤ 300 g/mol Yes
Calculated LogP (cLogP) 0.15≤ 3.0Yes
Topological Polar Surface Area 15.27 Ų≤ 60 ŲYes
Hydrogen Bond Donors 1 (N4-H)≤ 3Yes
Hydrogen Bond Acceptors 4 (2N, 2F)≤ 3 (Often relaxed for F)Yes
Rotatable Bonds 0 (Rigid Ring)≤ 3Yes
Fraction sp³ (Fsp³) 1.00 (100%)≥ 0.45 (Ideal)Yes

Experimental Workflow & Protocols

The following protocols establish a self-validating system. By utilizing a Carr-Purcell-Meiboom-Gill (CPMG) relaxation filter, the assay mathematically differentiates between free and bound states based on molecular tumbling rates, eliminating subjective hit calling[4].

Workflow N1 Fragment Library (6,6-Difluoro-1-methyl- 1,4-diazepane) N2 Cocktail Assembly (5-10 cpds, >0.5 ppm 19F separation) N1->N2 N3 19F CPMG NMR (+/- Target Protein) N2->N3 N4 Hit Calling (>20% Signal Attenuation) N3->N4 N5 Hit Validation (1H-15N HSQC / SPR) N4->N5

Workflow for 19F NMR-based fragment screening using fluorinated diazepane libraries.

Protocol A: Library Preparation and Cocktailing

Causality: To maximize throughput without compromising data quality, fragments are pooled. However, because ¹⁹F chemical shifts are highly sensitive, singletons must be pre-screened to ensure a minimum of 0.5 ppm separation in the cocktail, preventing false negatives caused by signal overlap[4].

  • Stock Preparation: Dissolve 6,6-Difluoro-1-methyl-1,4-diazepane in 100% deuterated DMSO (DMSO-d₆) to a final concentration of 100 mM. Store at -20°C in tightly sealed amber vials.

  • Singleton NMR: Acquire a standard 1D ¹⁹F NMR spectrum of the singleton at 100 μM in the target screening buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5% D₂O, pH 7.4) to record the exact chemical shift of the gem-difluoro peak.

  • Cocktail Assembly: Pool 6,6-Difluoro-1-methyl-1,4-diazepane with 4 to 9 other fluorinated fragments. Ensure that no two fragments in the cocktail have ¹⁹F signals within 0.5 ppm of each other. The final concentration of each fragment in the cocktail should be 50 μM.

Protocol B: Ligand-Observed ¹⁹F CPMG Screening

Causality: The CPMG pulse sequence acts as a transverse relaxation (T₂) filter. Free fragments tumble rapidly, yielding long T₂ times and sharp NMR signals. Upon binding a massive target protein, the fragment adopts the protein's slow tumbling rate, drastically shortening its T₂. This manifests as a quantifiable attenuation of the ¹⁹F signal[2].

  • Sample Loading: Prepare two NMR tubes per cocktail.

    • Reference Tube: 50 μM fragment cocktail in screening buffer.

    • Protein Tube: 50 μM fragment cocktail + 5 μM target protein (10:1 Ligand:Protein ratio) in screening buffer.

  • Locking and Shimming: Insert the sample into an NMR spectrometer equipped with a ¹⁹F-capable probe (e.g., 500 MHz or higher). Lock on the 5% D₂O signal and perform automated 3D shimming.

  • CPMG Acquisition: Execute the ¹⁹F CPMG pulse sequence. Set the spin-echo delay (τ) to 1-2 ms and the total relaxation filter time to 40-100 ms (optimize based on the protein's molecular weight). Acquire 128 to 256 scans depending on probe sensitivity.

Protocol C: Data Processing and Hit Calling

Causality: Visual inspection is prone to bias. Establishing a strict mathematical threshold ensures the assay is self-validating and reproducible.

  • Integration: Process the spectra with an exponential window function (line broadening = 1-3 Hz). Integrate the ¹⁹F signal for 6,6-Difluoro-1-methyl-1,4-diazepane in both the Reference ( Iref​ ) and Protein ( Ipro​ ) spectra.

  • Attenuation Calculation: Calculate the percentage of signal attenuation: Attenuation (%) =[(I_ref - I_pro) / I_ref] × 100

  • Hit Threshold: A signal attenuation of ≥ 20% is classified as a positive binding event[4].

  • Orthogonal Validation: Because ligand-observed NMR does not reveal the binding site, validate the hit using protein-observed ¹H-¹⁵N HSQC NMR (to map the binding pocket) or Surface Plasmon Resonance (SPR) to determine exact KD​ kinetics.

Hit-to-Lead Elaboration Strategy

Once 6,6-Difluoro-1-methyl-1,4-diazepane is validated as a binder, it serves as a robust anchor for synthetic elaboration. The N4 secondary amine acts as a highly reactive, orthogonal synthetic handle. Because the N1 position is capped with a methyl group and the 6-position is sterically and electronically defined by the fluorines, medicinal chemists can selectively functionalize the N4 position via:

  • Amide Coupling: Reacting with diverse carboxylic acids to probe adjacent sub-pockets.

  • Reductive Amination: Introducing flexible alkyl or benzyl linkers to merge with other identified fragments.

  • Sulfonylation: Creating stable sulfonamides to explore hydrogen bond acceptor networks within the protein target.

References

  • Title: The 3F Library: Fluorinated Fsp3‐rich Fragments for Expeditious 19F‐NMR‐based Screening Source: ResearchGate URL
  • Title: Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PMC - NIH URL
  • Title: NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode Source: iNext-Discovery URL
  • Title: 1227310-88-4 | 6,6-Difluoro-1-methyl-1,4-diazepane Source: ChemScene URL

Sources

Method

Application Note: Experimental Setup and Protocols for the Fluorination of Diazepane Precursors

Executive Summary Diazepanes, particularly 1,4-diazepane derivatives, are privileged heterocyclic scaffolds in modern drug discovery. The strategic introduction of fluorine at the C6 position profoundly alters the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diazepanes, particularly 1,4-diazepane derivatives, are privileged heterocyclic scaffolds in modern drug discovery. The strategic introduction of fluorine at the C6 position profoundly alters the molecule's physicochemical properties—enhancing metabolic stability, modulating amine basicity (pKa), and improving lipophilicity for better membrane permeability [1]. This application note details the experimental setup, mechanistic rationale, and validated protocols for synthesizing monofluorinated and gem-difluorinated diazepane precursors via nucleophilic deoxyfluorination.

Strategic Precursor Selection & Protection

Causality in Experimental Design: Direct fluorination of unprotected diazepanes is synthetically unfeasible. The high nucleophilicity of the secondary amines in the 1,4-diazepane ring causes them to rapidly react with electrophilic fluorinating agents (e.g., DAST, Deoxo-Fluor), forming stable, unreactive N-fluoro or N-sulfur adducts. Therefore, robust N-protection is a mandatory prerequisite.

  • Tosyl (Ts) Protection: Provides high crystallinity to the precursors and intermediates. This is highly advantageous as it often allows for the purification of the 1,4-ditosyl-1,4-diazepan-6-ol precursor via simple recrystallization rather than column chromatography.

  • Boc / Cbz Protection: Preferred for late-stage functionalization. The Boc group is easily cleaved under mild acidic conditions (e.g., TFA/DCM) post-fluorination, preventing the harsh conditions required for Tosyl removal (e.g., HBr/AcOH or SmI2) which might compromise the newly formed C-F bond.

Mechanistic Pathway of Deoxyfluorination

The deoxyfluorination of 1,4-diazepan-6-ol derivatives relies on the in situ activation of the hydroxyl group. Reagents like Diethylaminosulfur trifluoride (DAST) or XtalFluor-E convert the hydroxyl into a highly reactive alkoxysulfur intermediate. Subsequent nucleophilic attack by the released fluoride ion (typically via an S_N2 mechanism) yields the fluorinated product.

MechanisticPathway A Protected Diazepan-6-ol (Precursor) B DAST Activation (Reagent) A->B Addition C Alkoxysulfur Intermediate (Leaving Group) B->C -HF D Nucleophilic Attack (Fluoride Ion) C->D F- Release E 6-Fluoro-1,4-diazepane (Product) D->E S_N2 Sub

Mechanistic pathway of diazepane deoxyfluorination via alkoxysulfur activation.

Experimental Protocols

Protocol A: Monofluorination of 1,4-Ditosyl-1,4-diazepan-6-ol using DAST

Adapted from validated patent literature for therapeutically active kinase inhibitors [2].

Materials:

  • 1,4-Ditosyl-1,4-diazepan-6-ol (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry nitrogen. Dissolve 1,4-ditosyl-1,4-diazepan-6-ol (e.g., 200 mg, 0.47 mmol) in 5 mL of anhydrous DCM.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: DAST is highly reactive and its reaction with alcohols is intensely exothermic. Cryogenic cooling prevents thermal decomposition of the reagent and minimizes the competing E2 elimination pathway, which would otherwise yield an unwanted diazepene byproduct.

  • Reagent Addition: Add DAST (190 mg, 1.18 mmol) dropwise via a PTFE-lined syringe.

  • Reaction Maturation: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir overnight (approx. 12 hours) under an inert atmosphere [2].

  • Quenching (Self-Validating Checkpoint): Cool the flask back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until effervescence ceases.

    • Trustworthiness: Vigorous effervescence (CO₂ release) confirms the neutralization of HF and unreacted DAST. If no gas evolves, the DAST reagent was likely hydrolyzed prior to the experiment, invalidating the run.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 6-fluoro-1,4-ditosyl-1,4-diazepane.

Protocol B: Gem-Difluorination of 1,4-Diazepan-6-one

To achieve 6,6-difluoro-1,4-diazepane derivatives, the corresponding ketone precursor is utilized.

Causality: Ketones are significantly less reactive toward deoxyfluorination than alcohols, requiring extended reaction times and elevated temperatures. Because DAST poses a severe explosion hazard above 80 °C, XtalFluor-E (in combination with an Et₃N·3HF promoter) is the mandated reagent for this transformation due to its superior thermal stability and safety profile.

ExperimentalWorkflow Step1 1. Precursor Preparation Dry DCM, N2 Atmosphere Step2 2. Cryogenic Cooling -78 °C Bath Step1->Step2 Step3 3. Reagent Addition Dropwise DAST/XtalFluor Step2->Step3 Step4 4. Reaction Maturation Warm to RT, Stir 12h Step3->Step4 Step5 5. Quenching & Extraction NaHCO3 (aq), DCM Extraction Step4->Step5

Step-by-step experimental workflow for diazepane fluorination.

Quantitative Data & Reaction Optimization

The choice of fluorinating agent, temperature profile, and solvent significantly impacts the yield and chemoselectivity of the reaction. Table 1 summarizes empirical optimization parameters for diazepane fluorination.

Table 1: Optimization Parameters for Diazepane Fluorination

PrecursorFluorinating AgentSolventTemp ProfileAdditiveExpected Yield (%)Primary Byproduct
N,N'-Di-Ts-6-olDAST (2.5 eq)DCM-78 °C to RTNone75–82Elimination alkene
N,N'-Di-Boc-6-olXtalFluor-E (1.5 eq)DCM-78 °C to RTEt₃N·3HF80–85None
N,N'-Di-Boc-6-oneDAST (4.0 eq)Neat / DCM0 °C to 60 °CNone40–50Enol-fluoride
N,N'-Di-Boc-6-oneDeoxo-Fluor (3.0 eq)Toluene80 °CBF₃·OEt₂65–70Enol-fluoride

Safety & Self-Validation Checkpoints

  • Thermal Hazards: DAST and Deoxo-Fluor can undergo catastrophic, explosive decomposition at elevated temperatures. Always conduct reactions behind a blast shield when scaling up beyond 5 mmol.

  • Spectroscopic Validation: Use ¹⁹F-NMR for crude reaction monitoring prior to workup. A characteristic doublet of doublets (or multiplet) around -180 to -190 ppm confirms the presence of a secondary alkyl fluoride on the diazepane ring. For gem-difluoro compounds, look for a characteristic AB quartet or a singlet around -100 ppm.

  • Material Compatibility: Never use glass syringes or needles that have been degraded by HF. Use PTFE-lined equipment where possible, as HF generation during the reaction will etch standard glassware and introduce silicon-based impurities.

References

  • Title: Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: THERAPEUTICALLY ACTIVE COMPOSITIONS AND THEIR METHODS OF USE - European Patent Office - EP 2721019 B1 Source: Google Patents / European Patent Office URL
  • Title: 18F-Labeled Radiotracers for In Vivo Imaging of DREADD with Positron Emission Tomography Source: PubMed Central (PMC) - NIH URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Gem-Difluorinated Heterocycles

Welcome to the technical support center for the synthesis of gem-difluorinated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of gem-difluorinated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing the C-F bond into heterocyclic scaffolds. The increasing prevalence of fluorinated motifs in pharmaceuticals and agrochemicals underscores the importance of robust and predictable synthetic methods. However, the unique reactivity of fluorinating agents and the diverse nature of heterocyclic substrates often lead to unexpected outcomes.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles in your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis of the reaction mixture shows primarily unreacted starting material, with little or no desired product.

Potential CauseScientific Rationale & Suggested Solutions
Insufficient Reagent Reactivity The chosen fluorinating agent may not be potent enough for your specific substrate. For deoxofluorination, ketones are generally less reactive than aldehydes, with diaryl and sterically hindered ketones being particularly challenging.[1] Solutions: 1. Increase Reagent Stoichiometry: For less reactive substrates, using a greater excess (3-5 equivalents) of the fluorinating agent can drive the reaction to completion.[1][2] 2. Switch to a More Reactive Agent: If using DAST or Deoxo-Fluor fails, consider more potent but hazardous reagents like sulfur tetrafluoride (SF₄) under appropriate safety protocols. For electrophilic fluorination, the choice of N-F reagent (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)) is critical and substrate-dependent.[1]
Reagent Decomposition Many fluorinating agents are thermally unstable. Diethylaminosulfur trifluoride (DAST), for example, can decompose, especially at elevated temperatures, leading to a loss of fluorinating power and the formation of byproducts.[1] Solutions: 1. Strict Temperature Control: Maintain the recommended temperature for your specific reagent. For DAST, reactions are often run at low temperatures (-78 °C) and allowed to slowly warm. Deoxo-Fluor is noted to be more thermally stable than DAST.[1][2][3] 2. Slow Addition: Add the fluorinating agent slowly to a cooled solution of the substrate to dissipate any exotherm.
Presence of Moisture Deoxofluorinating agents like DAST and Deoxo-Fluor react violently with water.[1] Moisture consumes the reagent and passivates the reaction. Solutions: 1. Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use of Additives: For electrophilic fluorinations with reagents like Selectfluor, sometimes anhydrous conditions are also critical to prevent hydrolysis and side reactions.[4]
Poor Substrate Activation (Electrophilic Fluorination) For electrophilic fluorination of carbonyl compounds, the reaction proceeds through the enol or enolate form. If the substrate does not readily enolize, the reaction will be slow or will not proceed. Solutions: 1. Base or Acid Catalysis: Add a suitable non-nucleophilic base (e.g., NaH, LiHMDS) or a Lewis/Brønsted acid to promote enolization. The choice of catalyst is crucial to avoid side reactions. 2. Pre-formation of Enolate: Generate the enolate (e.g., as a silyl enol ether) and then add the electrophilic fluorine source.[5][6]
Issue 2: Formation of Undesired Byproducts

Symptom: Multiple spots are observed on TLC, or LC-MS/NMR analysis reveals the presence of unexpected structures alongside or instead of the desired product.

Potential CauseScientific Rationale & Suggested Solutions
Elimination (Vinyl Fluoride Formation) A common side reaction in the deoxofluorination of enolizable ketones is the formation of vinyl fluorides via an elimination pathway.[1][7] Solutions: 1. Use a More Selective Reagent: Aminodifluorosulfinium tetrafluoroborate salts have been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor in some cases.[3][7] 2. Optimize Temperature: Lowering the reaction temperature can often favor the substitution pathway over elimination.
Rearrangement Reactions Highly reactive intermediates or harsh reaction conditions can lead to skeletal rearrangements of the heterocyclic core, a known issue with certain β-lactam systems.[8][9] Solutions: 1. Milder Conditions: Employ lower temperatures and shorter reaction times. 2. Protecting Groups: Strategically install protecting groups on sensitive functionalities within the heterocycle to prevent their participation in unwanted reactions.
Oxidative Side Reactions (with Selectfluor®) Selectfluor® is a strong oxidant and can lead to undesired oxidation in addition to fluorination, especially with electron-rich substrates or sensitive functional groups like alcohols and phenols.[10][11] Solutions: 1. Control Stoichiometry: Use the minimum effective amount of Selectfluor®. 2. Alternative Reagents: Consider a less oxidizing electrophilic fluorinating agent if oxidation is a persistent issue.
Reaction with Solvent Certain solvents can react with potent fluorinating agents or intermediates. Solutions: 1. Choose an Inert Solvent: Dichloromethane, chloroform, or acetonitrile are common choices. For some catalyst-free systems, even water or methanol can be used to direct the reaction toward different products.[5] 2. Review Literature: Check for known incompatibilities between your chosen reagent and solvent.
Issue 3: Difficult Purification

Symptom: The desired product is difficult to separate from starting materials, byproducts, or reagent residues via standard column chromatography.

Potential CauseScientific Rationale & Suggested Solutions
Similar Polarity of Product and Byproducts Fluorinated compounds often have similar polarities to their non-fluorinated precursors or byproducts, making chromatographic separation challenging. Solutions: 1. Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18 reverse-phase) or chromatography techniques like preparative HPLC. 2. Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Chemical Quenching: After the reaction, quench carefully to convert reagent residues into more easily separable compounds. For example, excess DAST can be quenched with a small amount of alcohol.
Reagent Residues Byproducts from the fluorinating agent (e.g., H-TEDA(BF₄)₂ from Selectfluor®) can complicate purification.[12] Solutions: 1. Aqueous Workup: A carefully designed aqueous workup can remove many water-soluble reagent byproducts. 2. Specific Scavengers: In some cases, scavenger resins can be used to remove specific impurities.
Product Instability The gem-difluorinated heterocycle may be unstable to the purification conditions (e.g., silica gel, acidic/basic conditions). Some fluorinated macrocycles have shown lower stability under acidic conditions. Solutions: 1. Neutralize Silica Gel: Pre-treat silica gel with a base (e.g., triethylamine in the eluent) if the product is acid-sensitive. 2. Avoid Protic Solvents: If the product is hydrolytically unstable, avoid protic solvents during workup and chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my heterocycle?

A1: The choice depends on the transformation you want to achieve:

  • Deoxofluorination (C=O → CF₂): For converting ketones or aldehydes, DAST and Deoxo-Fluor are the most common reagents. Deoxo-Fluor is generally preferred for its higher thermal stability.[1][2][3] For substrates prone to elimination, newer reagents like aminodifluorosulfinium salts may offer better selectivity.[7]

  • Electrophilic Fluorination (C-H → C-F at an electron-rich center): For fluorinating activated positions like the α-position of a carbonyl, Selectfluor® and NFSI are excellent choices. Selectfluor® is a powerful reagent but also a strong oxidant, a factor to consider with sensitive substrates.[10][11]

  • Nucleophilic Fluorination (Leaving Group → F): This is less common for gem-difluorination but can be achieved in a stepwise manner. It requires a good leaving group and a fluoride source like TBAF or KF.

Q2: My reaction is extremely sensitive to moisture. What are the best practices for ensuring anhydrous conditions?

A2:

  • Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and cool under a stream of inert gas.

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

  • Reagents: Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

  • Atmosphere: Perform the entire reaction, including reagent transfers, under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon.

Q3: Can the introduction of a gem-difluoro group affect the biological properties of my heterocycle?

A3: Absolutely. The CF₂ group is often used as a bioisostere for a carbonyl (C=O) or ether (C-O-C) group.[8] Its introduction can profoundly impact:

  • Conformation: The stereoelectronic effects of the C-F bonds can alter the conformational preferences of the heterocyclic ring, which can influence binding to a biological target.[13][14]

  • Metabolic Stability: The CF₂ group is generally resistant to metabolic oxidation, which can block a metabolic soft spot and improve a compound's pharmacokinetic profile.[15][16] However, conformational changes induced by fluorination can sometimes expose other parts of the molecule to metabolism.[13][14]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of nearby nitrogen atoms in a heterocycle, which affects solubility, membrane permeability, and target interactions.[17]

  • Lipophilicity: While fluorine is highly electronegative, its effect on lipophilicity (LogP/LogD) is complex and context-dependent. It can either increase or decrease lipophilicity depending on the overall molecular structure.[16]

Q4: I am working with a sulfur-containing heterocycle. Are there any special considerations?

A4: Yes. Sulfur atoms can be susceptible to oxidation by strong fluorinating agents like Selectfluor®.[10] It may be necessary to use the sulfur in a protected or oxidized state (e.g., as a sulfone) before performing the fluorination step on another part of the molecule.[4] Conversely, there are methods specifically designed to leverage the presence of sulfur, such as the desulfurizing difluorination of thioketals.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Deoxofluorination of a Heterocyclic Ketone using Deoxo-Fluor®

This protocol is a general guideline and must be adapted based on the specific reactivity and stability of the substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the heterocyclic ketone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.0-3.0 equiv) to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired gem-difluorinated heterocycle.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree helps diagnose the root cause of low product conversion in a gem-difluorination reaction.

G start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed SM Consumed, Multiple Byproducts check_sm->sm_consumed Yes sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No cause_decomp Potential Cause: Reagent or SM Decomposition sm_consumed->cause_decomp cause_inactive Potential Cause: Inactive Reagent or Insufficient Reactivity sm_not_consumed->cause_inactive solution_decomp Solution: 1. Lower Reaction Temp. 2. Check Reagent Purity 3. Use Milder Reagent cause_decomp->solution_decomp solution_inactive Solution: 1. Verify Reagent Activity 2. Increase Stoichiometry 3. Increase Temperature (cautiously) 4. Switch to More Reactive Agent cause_inactive->solution_inactive

Caption: Troubleshooting decision tree for low-yield reactions.

Diagram 2: General Mechanism of Electrophilic Fluorination with Selectfluor®

This diagram illustrates the key steps in the α-fluorination of a ketone using Selectfluor®, proceeding through an enolate intermediate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack Ketone Heterocyclic Ketone Enolate Enolate Intermediate Ketone->Enolate + Base Product α-Fluoro Product Enolate->Product + Selectfluor® - [H-TEDA]²⁺ Base Base (e.g., NaH) Selectfluor Selectfluor® [F-TEDA]²⁺(BF₄⁻)₂ Difluoro α,α-Difluoro Product Product->Difluoro Repeat Steps 1 & 2

Caption: Mechanism for electrophilic α-difluorination of a ketone.

References

  • Catalyst-Free and Solvent-Controlled Divergent Synthesis of Difluoromethylene-Containing S-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Selectfluor - Wikipedia. Wikipedia. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. Available at: [Link]

  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Wiley Online Library. Available at: [Link]

  • Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. Available at: [Link]

  • Multicomponent Dearomative Difluoroalkylation of Isoquinolines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of gem-Difluorinated Heterocycles. ACS Publications. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of difluorinated beta-ketosulfones and novel gem-difluoromethylsulfone-containing heterocycles as fluorinated building blocks. ResearchGate. Available at: [Link]

  • Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. ACS Publications. Available at: [Link]

  • Practical Synthesis of Azaheterocycles Con- taining a gem-Difluorocyclopropane Moiety. Synfacts. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available at: [Link]

  • (PDF) Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. ResearchGate. Available at: [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]

  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Electrophilic NF Fluorinating Agents. ACS Publications. Available at: [Link]

  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Fluorination of Carbonyl Compounds using Molybdenum Hexafluoride. Chemistry Stack Exchange. Available at: [Link]

  • Organofluorine chemistry - Wikipedia. Wikipedia. Available at: [Link]

  • Electrophilic Addition to Carbonyls. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane

Welcome to the technical support center for the synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ultimately aiming to improve the yield and purity of this valuable fluorinated building block.

Introduction: The Synthetic Challenge

The introduction of gem-difluoro groups into bioactive molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and pKa. The synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane, while conceptually straightforward, often presents challenges related to yield, byproduct formation, and purification. This guide provides a systematic approach to overcoming these common hurdles.

The most common synthetic route involves a multi-step process culminating in the deoxofluorination of a protected 1-methyl-1,4-diazepan-6-one precursor, followed by deprotection. Understanding the nuances of each step is critical for a successful outcome.

Overall Synthetic Workflow

The synthesis can be broken down into three key stages:

  • Precursor Synthesis: Preparation of N-Boc-1-methyl-1,4-diazepan-6-one.

  • Deoxofluorination: Conversion of the ketone to the gem-difluoride.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deoxofluorination cluster_2 Stage 3: Deprotection A N-Boc-N'-methylethylenediamine + Ethyl bromoacetate B N-(2-(N'-Boc-N'-methylamino)ethyl)glycine ethyl ester A->B Alkylation C N-(2-(N'-Boc-N'-methylamino)ethyl)glycine B->C Saponification D 4-Boc-1-methyl-1,4-diazepan-6-one C->D Intramolecular Cyclization E 4-Boc-6,6-difluoro-1-methyl-1,4-diazepane D->E DAST or Deoxo-Fluor® F 6,6-Difluoro-1-methyl-1,4-diazepane E->F Acidic Deprotection

Caption: Overall synthetic workflow for 6,6-Difluoro-1-methyl-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the deoxofluorination step?

A1: The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can react with the electrophilic fluorinating agents (like DAST or Deoxo-Fluor®) or with carbocation intermediates formed during the reaction.[1] A protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily masks the nucleophilicity of one of the nitrogens, preventing side reactions and directing the fluorination to the C6-carbonyl group.[1]

Q2: What are the most common fluorinating agents for this transformation, and how do they differ?

A2: Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the most commonly used reagents for deoxofluorination of ketones.[1] Deoxo-Fluor® is generally considered to be thermally more stable and may sometimes lead to cleaner reactions with fewer elimination byproducts compared to DAST.[1] However, DAST is often more readily available.

Q3: What are the primary byproducts to expect during the deoxofluorination reaction?

A3: The main byproducts are typically the vinyl monofluoride (from elimination), ring-contracted products (due to carbocation rearrangements), and unreacted starting material.[1] The formation of these is highly dependent on the reaction conditions.

Q4: Can I use other protecting groups besides Boc?

A4: While other protecting groups like Carbobenzyloxy (Cbz) could be used, the Boc group is advantageous due to its stability under the conditions required for the synthesis of the diazepanone precursor and its relatively mild removal under acidic conditions that are unlikely to affect the gem-difluoro group.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 6,6-Difluoro Product and Presence of a Major Monofluorinated Impurity
  • Observation: 19F NMR and LC-MS analysis of the crude product show a significant peak corresponding to the vinyl monofluoride byproduct in addition to the desired difluorinated product.

  • Root Cause: This is a classic issue in deoxofluorination reactions. The intermediate carbocation can undergo elimination of a proton from an adjacent carbon atom to form a more stable, conjugated system, rather than capturing a second fluoride ion.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Conducting the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to 0 °C instead of room temperature) can disfavor the elimination pathway.[1]

    • Choice of Fluorinating Agent: As mentioned, Deoxo-Fluor® can sometimes provide a cleaner reaction with less elimination compared to DAST.[1] Consider switching reagents if the problem persists.

    • Solvent Polarity: The choice of solvent can influence the stability of the carbocation intermediate. A less polar solvent may decrease the lifetime of the carbocation, potentially reducing the likelihood of elimination. While dichloromethane (DCM) is standard, exploring solvents like 1,2-dichloroethane (DCE) could be beneficial.

Issue 2: Presence of Byproducts with a Different Molecular Weight (Ring Contraction)
  • Observation: LC-MS analysis reveals byproducts with molecular weights corresponding to fluorinated piperidine or pyrrolidine derivatives.

  • Root Cause: The carbocation intermediate can undergo a Wagner-Meerwein rearrangement, leading to a thermodynamically more stable five- or six-membered ring system. This is more common with DAST.

  • Troubleshooting Steps:

    • Slow Addition of Fluorinating Agent: Adding the fluorinating agent dropwise at low temperature helps to maintain a low concentration of the reactive species, minimizing the chance of rearrangements.

    • Use a Milder Fluorinating Agent: Deoxo-Fluor® is often less prone to inducing rearrangements compared to DAST.

Issue 3: Incomplete Reaction and Recovery of Starting Ketone
  • Observation: TLC or LC-MS analysis shows a significant amount of the starting 4-Boc-1-methyl-1,4-diazepan-6-one remaining after the reaction.

  • Root Cause: This can be due to insufficient fluorinating agent, deactivation of the reagent by moisture, or insufficient reaction temperature or time.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: DAST and Deoxo-Fluor® are highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Increase Reagent Stoichiometry: Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.2 eq. to 1.5 or 2.0 eq.).

    • Optimize Reaction Time and Temperature: If the reaction is clean but incomplete at lower temperatures, a gradual increase in the final reaction temperature or a longer reaction time may be necessary. Monitor the reaction progress closely to find the optimal balance between conversion and byproduct formation.[1]

Issue 4: Difficulty in Removing the Boc Protecting Group
  • Observation: After treatment with acid (TFA or HCl), the starting Boc-protected difluorinated compound is still present.

  • Root Cause: Incomplete deprotection can result from insufficient acid, a short reaction time, or the use of a less effective acid solution.

  • Troubleshooting Steps:

    • Increase Acid Concentration or Equivalents: For TFA in DCM, concentrations of 20-50% are common.[2][3] For HCl in dioxane, a 4M solution is standard.[4][5][6] Ensure a sufficient excess of acid is used.

    • Extend Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[2][4] Monitor by TLC or LC-MS.

    • Consider an Alternative Acid: If TFA/DCM is not effective, switching to 4M HCl in dioxane, or vice versa, may improve the outcome.

Troubleshooting_Deoxofluorination cluster_solutions Troubleshooting Actions Start Deoxofluorination Reaction LowYield Low Yield of Difluoro Product? Start->LowYield Byproducts Significant Byproducts? LowYield->Byproducts Yes Incomplete Incomplete Reaction? Byproducts->Incomplete No Sol_Temp Lower Reaction Temperature Switch to Deoxo-Fluor® Change Solvent Byproducts->Sol_Temp Monofluoride? Sol_Rearrange Slow Reagent Addition Use Deoxo-Fluor® Byproducts->Sol_Rearrange Ring Contraction? Success Successful Synthesis Incomplete->Success No Sol_Incomplete Ensure Anhydrous Conditions Increase Reagent Stoichiometry Optimize Time/Temperature Incomplete->Sol_Incomplete Yes

Caption: Troubleshooting decision tree for the deoxofluorination step.

Experimental Protocols

Stage 1: Synthesis of 4-Boc-1-methyl-1,4-diazepan-6-one

This multi-step, one-pot procedure is a plausible route based on standard organic transformations.

  • Step 1a: N-Alkylation

    • To a solution of N-Boc-N'-methylethylenediamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).

    • Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

    • Stir the mixture at 60 °C for 12-16 hours, monitoring by TLC.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Step 1b: Saponification

    • Dissolve the crude ester from the previous step in a mixture of THF and water (1:1).

    • Add lithium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Step 1c: Intramolecular Cyclization (Dieckmann-type Condensation) [7][8][9]

    • Dissolve the crude carboxylic acid in anhydrous THF.

    • Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.).

    • Stir the reaction at room temperature for 12-24 hours. The intramolecular amide formation leads to the desired diazepan-6-one.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

Stage 2: Deoxofluorination to 4-Boc-6,6-difluoro-1-methyl-1,4-diazepane
  • Preparation:

    • Under an inert atmosphere (N2 or Ar), dissolve 4-Boc-1-methyl-1,4-diazepan-6-one (1.0 eq.) in anhydrous dichloromethane (DCM).[1]

    • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Reaction:

    • Slowly add Deoxo-Fluor® or DAST (1.2 - 1.5 eq.) dropwise to the stirred solution.[1]

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1]

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.

Stage 3: Deprotection to 6,6-Difluoro-1-methyl-1,4-diazepane
  • Method A: Using Trifluoroacetic Acid (TFA)

    • Dissolve the purified 4-Boc-6,6-difluoro-1-methyl-1,4-diazepane (1.0 eq.) in DCM.[2][3]

    • Add TFA (20-50% v/v) and stir at room temperature for 1-3 hours.[2][3]

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize excess acid.

    • Dry the organic layer over Na2SO4, filter, and concentrate to obtain the free base.

  • Method B: Using HCl in Dioxane

    • Dissolve the Boc-protected compound in a minimal amount of methanol or ethyl acetate.[4][5][6]

    • Add a 4M solution of HCl in 1,4-dioxane (3-5 eq.) and stir at room temperature for 2-4 hours.[4][5][6]

    • A precipitate of the hydrochloride salt may form.

    • Concentrate the solvent under reduced pressure or add diethyl ether to precipitate the product fully.

    • Collect the solid by filtration to obtain the hydrochloride salt of the final product.

Quantitative Data Summary

StepReagents & StoichiometrySolventTemperature (°C)Time (h)Typical Yield
1a. Alkylation N-Boc-N'-methylethylenediamine (1.0 eq.), Ethyl bromoacetate (1.1 eq.), K₂CO₃ (2.5 eq.)Acetonitrile6012-16>85% (crude)
1b. Saponification Crude ester (1.0 eq.), LiOH (1.5 eq.)THF/H₂O (1:1)Room Temp.2-4>90% (crude)
1c. Cyclization Crude acid (1.0 eq.), HATU (1.2 eq.), DIPEA (3.0 eq.)THFRoom Temp.12-2450-70%
2. Deoxofluorination Diazepan-6-one (1.0 eq.), Deoxo-Fluor® (1.2-1.5 eq.)DCM-78 to RT12-2460-80%
3. Deprotection (TFA) Boc-protected amine (1.0 eq.), TFA (20-50% v/v)DCMRoom Temp.1-3>90%
3. Deprotection (HCl) Boc-protected amine (1.0 eq.), 4M HCl in dioxane (3-5 eq.)MeOH or EtOAcRoom Temp.2-4>90%

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • P
  • P
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Behrend, F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Reddit. (2023, October 18). Boc De-protection. r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (n.d.).
  • Dieckmann condens
  • Dieckmann Condens
  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.).
  • Dieckmann Condens
  • Intramolecular cyclization of N‐Boc derivatives 13.
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: 6,6-Difluoro-1,4-diazepane Reactions.
  • Specific solvent issues with BOC deprotection. (n.d.).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 5).
  • Synthesis of Diazepam - Chemistry Steps. (2025, December 7).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.).
  • STEREOSPECIFIC SYNTHESIS OF A RIBOSYL-DIAZEPANONE DERIVATIVE; A SYNTHETIC APPROACH FOR ELUCIDATION OF THE STEREOCHEMISTRY OF A L - Semantic Scholar. (n.d.).
  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosyl
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC. (n.d.).
  • Synthesis of N-methyl glycine. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (2008, May 8).
  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)
  • WO2012128985A1 - Continuous flow process for the production of diazo esters - Google P
  • Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z) - Royal Society of Chemistry. (n.d.).
  • Reaction mechanism of intramolecular cyclization of N‐aryl glycine derivatives.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Fluorinated Amines

Welcome to the Technical Support Center for the chromatographic purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these compounds. The introduction of fluorine into an amine molecule dramatically alters its physicochemical properties, necessitating specialized approaches in chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

The Challenge of Fluorinated Amines in Chromatography

Fluorination is a powerful tool in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[1] However, these benefits come with significant purification challenges. The high electronegativity of fluorine atoms can decrease the basicity (pKa) of nearby amine groups through strong inductive effects.[2][3][4] This pKa suppression alters the ionization state of the molecule at a given pH, directly impacting its interaction with stationary phases and its retention behavior. Furthermore, fluorinated compounds can exhibit unique intermolecular forces, such as fluorous-fluorous interactions, which can be either a hurdle or an advantage in separation.[5]

This guide will address the most common issues encountered during the purification of these valuable compounds, providing both practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format.

Problem: Severe Peak Tailing or Asymmetry

Q: My fluorinated amine is producing a severely tailing peak on a standard C18 column. What is causing this and how can I fix it?

A: Peak tailing is the most frequent issue when purifying amines and is often caused by unwanted secondary interactions between the basic amine and the stationary phase.[6][7]

Primary Causes & Solutions:

  • Interaction with Residual Silanols: Standard silica-based reversed-phase columns have acidic silanol groups (Si-OH) on their surface. Even with end-capping, some of these sites remain.[8] Your protonated (positively charged) amine can interact strongly with these deprotonated (negatively charged) silanols via ion exchange, leading to a secondary retention mechanism that causes peak tailing.[8][9]

    • Solution 1: Use a Mobile Phase Additive. Add a competing base to the mobile phase to "mask" the active silanol sites. Triethylamine (TEA) is a classic choice, typically used at 0.1-0.5%.[10] The TEA preferentially interacts with the silanols, preventing your analyte from doing so. Diethylamine can also be effective, particularly in normal-phase systems.[10] For LC-MS applications, novel volatile fluoroalkylamines can improve peak shape while enhancing ESI-MS signal.[11]

    • Solution 2: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units below the pKa of the residual silanols (typically < pH 3) to keep them protonated and non-ionic, or 2 units above the pKa of your amine to keep it in its neutral, less interactive form. Given that fluorination lowers the amine pKa, you may have more flexibility in working at a lower pH without your analyte becoming fully protonated.

    • Solution 3: Switch to a Modern, High-Purity Column. Use a column packed with high-purity silica and advanced double end-capping. These columns have a much lower concentration of accessible silanol groups, significantly reducing the potential for tailing.[9]

  • Physical Problems in the HPLC System: Tailing can also be caused by "dead volume" or physical issues in your system, such as a column void or poorly connected tubing.[12]

    • Diagnostic Test: Inject a neutral, non-amine compound (e.g., toluene or uracil). If this peak also tails, the problem is likely physical (a "physical problem").[12] If the neutral compound gives a symmetrical peak while your fluorinated amine tails, the issue is chemical (an "acid-base problem").[12]

    • Solution: If it's a physical problem, check all fittings for tightness, ensure tubing is cut cleanly and fully seated, and consider replacing the column if a void has formed at the inlet.[12]

G start Start: Peak Tailing Observed inject_neutral Inject a Neutral Standard (e.g., Toluene) start->inject_neutral physical_problem Physical Problem: - Check fittings & tubing - Inspect column for void - Flush system inject_neutral->physical_problem Neutral Peak Tails? YES chemical_problem Chemical Problem: (Secondary Interactions) inject_neutral->chemical_problem Neutral Peak Tails? NO solution1 Add Mobile Phase Additive (e.g., 0.1% TEA) chemical_problem->solution1 solution2 Switch to High-Purity, End-Capped Column chemical_problem->solution2 solution3 Optimize Mobile Phase pH chemical_problem->solution3 G cluster_0 Phase 1: Preparation & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization char Characterize Analyte (Solubility, Est. pKa) screen Initial Screening (C18 Column, 0.1% FA in ACN/H2O) char->screen scout Run Fast Scouting Gradient (5-95% B in 10 min) screen->scout eval Evaluate Peak Shape & Retention scout->eval good_shape Good Shape & Retention? Develop Focused Gradient eval->good_shape YES tailing Tailing? Add Competing Base (e.g., TEA) or Switch to PFP Column eval->tailing NO (Tailing) poor_res Poor Resolution? Screen Orthogonal Column (PFP) or Try 'Hetero-Pairing' eval->poor_res NO (Resolution) refine Refine Gradient / Switch to Isocratic good_shape->refine tailing->refine poor_res->refine load Perform Load Study to Check Capacity refine->load final Final Validated Method load->final

Sources

Optimization

managing acidic byproducts in fluorination reactions

Title: Technical Support Center: Managing Acidic Byproducts in Fluorination Reactions Introduction Welcome to the Application Scientist Support Center. Deoxofluorination is a critical transformation in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Managing Acidic Byproducts in Fluorination Reactions

Introduction Welcome to the Application Scientist Support Center. Deoxofluorination is a critical transformation in drug development, but the generation of acidic byproducts—most notably hydrogen fluoride (HF)—poses severe risks to both reaction yields and laboratory safety. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot, optimize, and safely scale your fluorination workflows.

Knowledge Base: The Causality of Acidic Byproducts

Traditional fluorinating agents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, operate via a polar mechanism. Upon reacting with an alcohol, they form an alkoxyaminosulfur intermediate and immediately release one equivalent of free HF [3].

If this highly acidic environment is not strictly managed, the free HF protonates the intermediate. This shifts the reaction pathway away from the desired nucleophilic substitution (SN2) and triggers acid-catalyzed elimination (E1/E2) to form alkenes. In sterically hindered substrates, unscavenged HF can also induce Wagner-Meerwein rearrangements [3]. Understanding this causality is the first step in designing a self-validating, buffered protocol.

G cluster_0 Mechanistic Divergence in Deoxofluorination A1 Alcohol Substrate A3 Alkoxyaminosulfur + Free HF A1->A3 Activation A2 DAST / Deoxo-Fluor A2->A3 A4 Desired Alkyl Fluoride A3->A4 Buffered (SN2) A5 Elimination (Alkenes) A3->A5 Unscavenged HF (E1/E2)

Mechanistic divergence of DAST-mediated fluorination with and without acid scavengers.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of elimination byproducts instead of my desired alkyl fluoride? A1: This is the hallmark of unscavenged HF. The acidic byproduct protonates the substrate or intermediate, creating a superior leaving group that favors elimination over fluorination [3]. Solution: Introduce an exogenous acid scavenger. For DAST, adding a non-nucleophilic base like pyridine can mitigate the acidity. However, for a robust solution, transition to a crystalline aminodifluorosulfinium salt like XtalFluor-E. Unlike DAST, XtalFluor does not generate free HF [7]. Instead, it releases tetrafluoroboric acid and requires an external promoter like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which inherently buffers the system and drastically reduces elimination side products [2].

Q2: My borosilicate glassware is becoming etched and cloudy after scale-up. Is this a safety risk? A2: Yes, this is a critical safety hazard. The free HF generated by DAST reacts with the silicon dioxide in borosilicate glass, producing silicon tetrafluoride gas and water [3]. This degrades the vessel's structural integrity and introduces moisture into an anhydrous reaction, destroying the reagent. Solution: If using DAST or Deoxo-Fluor, you must strictly utilize PTFE (Teflon) or specialized polymer-lined equipment [6]. If you must use standard borosilicate glassware, switch to XtalFluor reagents, which are fully glass-compatible due to the absence of free HF [7].

Q3: I am struggling to separate my fluorinated product from acidic byproducts during chromatography. What is the best approach? A3: When byproducts co-elute with your target compound, standard liquid-liquid extraction is often insufficient. Solution: Implement basic scavenger resins (e.g., polymer-supported carbonate or amine-functionalized resins) during the work-up phase. These solid-supported reagents covalently bind to excess acidic species (like HF or unreacted electrophilic fluorinating agents), allowing you to simply filter away the impurities prior to column chromatography [5].

Data Center: Comparative Reagent & Scavenger Profiles

To optimize your reaction, consult the following comparative data on fluorinating agents and their corresponding byproduct management strategies.

Fluorinating ReagentPrimary Acidic ByproductFree HF ReleaseGlassware CompatibilityThermal Stability (Onset)Optimal Scavenger / Promoter
DAST SOF(NEt2) + HFYesPTFE Only~60 °CPyridine / NaF
Deoxo-Fluor SOF(NR2) + HFYesPTFE Only~71 °CPyridine
XtalFluor-E [Et2N=S=O]+ BF4-NoBorosilicate119 °CDBU or Et3N·3HF
XtalFluor-M [Morpholine=S=O]+ BF4-NoBorosilicate141 °CDBU or Et3N·3HF

Data synthesized from accelerated rate calorimetry (ARC) and compatibility studies [7], [8].

Standard Operating Procedures (SOPs)

SOP: Deoxofluorination of Acid-Sensitive Alcohols using XtalFluor-E and DBU This protocol is designed as a self-validating system. By utilizing DBU, the reaction is simultaneously promoted (providing the necessary fluoride source to the "fluoride-starved" XtalFluor intermediate) and buffered against acidic degradation [2], [8].

  • Preparation: Flame-dry a standard borosilicate round-bottom flask. Purge thoroughly with nitrogen or argon.

  • Reagent Loading: Dissolve the alcohol substrate (1.0 equiv) and DBU (1.5 equiv) in anhydrous dichloromethane (DCM). Causality Note: The presence of DBU from the start ensures no transient acidic spikes occur during activation.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This controls the exothermic nature of the C-O bond activation.

  • Activation: Add XtalFluor-E (1.5 equiv) portion-wise. Note: As a crystalline solid, XtalFluor-E is significantly safer and easier to weigh than liquid DAST [7].

  • Reaction Progression: Stir for 30 minutes at -78 °C, then remove the bath and allow the mixture to warm to room temperature. Monitor conversion via TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction at room temperature with a 5% aqueous NaHCO3 solution. Stir vigorously for 15 minutes. This neutralizes any residual reactive species [8].

  • Extraction & Isolation: Extract the biphasic mixture twice with DCM. The DBU-hydrofluoride salts partition into the aqueous layer, validating the removal of the acidic byproducts. Dry the combined organic phases over MgSO4, filter, and concentrate for final purification.

G A Crude Reaction (Product + Acidic Salts) B Quench: 5% NaHCO3 (15 min stirring) A->B Neutralization C Biphasic Separation B->C Extraction (DCM) D Aqueous Phase (Neutralized Salts) C->D Waste E Organic Phase (Fluorinated Product) C->E Retain F Basic Scavenger Resin (Optional Polish) E->F Trace Acid Removal G Pure Product F->G Filtration

Workflow for the isolation of fluorinated products and sequestration of acidic byproducts.

References

  • Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole. Benchchem. 1

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC (NIH). 2

  • Fluorination with aminosulfuranes. Wikipedia. 3

  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem. 4

  • Technical Support Center: Managing By-products in Fluorination Processes. Benchchem.5

  • Fluorination in tubular reactor system. Google Patents. 6

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich. Link

  • Xtalfluor Reagents. Manchester Organics. 7

Sources

Troubleshooting

optimizing crystallization of 6,6-Difluoro-1-methyl-1,4-diazepane salts

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of fluorinated cyclic diamines.

6,6-Difluoro-1-methyl-1,4-diazepane is a critical structural motif in modern medicinal chemistry. However, its unique electronic properties—specifically the strong inductive effect of the gem-difluoro group—dramatically alter the basicity of the adjacent nitrogen atoms. This often leads to frustrating crystallization phenomena such as "oiling out" (liquid-liquid phase separation) and severe hygroscopicity when forming standard salts like the dihydrochloride.

This guide provides field-proven, self-validating protocols to ensure reproducible, high-yielding crystallization for your drug development workflows.

Core Crystallization Workflow & Logic

G Base Free Base: 6,6-Difluoro-1-methyl- 1,4-diazepane Salt Salt Formation (e.g., 2HCl) Base->Salt Screen Solvent/Antisolvent Screening Salt->Screen LLPS Failure: Oiling Out (LLPS) Screen->LLPS High Supersaturation Nucleation Success: Controlled Nucleation Screen->Nucleation Metastable Zone Adjust Adjust Supersaturation & Add Seeds LLPS->Adjust Optimize Polymorph & Yield Optimization Nucleation->Optimize Adjust->Screen

Thermodynamic workflow for optimizing fluorinated diazepane salt crystallization.

Troubleshooting FAQs

Q1: Why does my 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride consistently form a sticky oil rather than a crystalline solid? Causality & Expert Insight: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." The gem-difluoro group at the 6-position exerts a powerful electron-withdrawing inductive effect. This significantly lowers the pKa​ of the adjacent secondary amine compared to the distant methylated tertiary amine. When forming the dihydrochloride salt, this mismatched basicity creates highly solvated, asymmetric ion pairs. If the supersaturation generation rate exceeds the nucleation rate, the system minimizes free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase, rather than forming an ordered crystal lattice. Solution: You must bypass the LLPS boundary by operating strictly within the metastable zone. Pharmaceutical salt selection principles dictate that manipulating the ionic strength and solvent polarity is key to avoiding these pitfalls and optimizing crystal habit 1[1]. Transition from a rapid cooling crystallization to a controlled anti-solvent crystallization, and introduce seed crystals before reaching the cloud point.

Q2: What are the optimal solvent systems for isolating the dihydrochloride salt? Causality & Expert Insight: Diazepane dihydrochlorides are highly polar. They require a protic or highly polar aprotic primary solvent for dissolution, paired with a non-polar anti-solvent to drive supersaturation. However, using overly aggressive anti-solvents (like hexanes) forces the system into LLPS. We recommend an Ethanol/Ethyl Acetate system. Ethanol provides excellent hydrogen-bonding solvation for the fluorinated salt, while Ethyl Acetate offers a moderate polarity gradient that gently reduces solubility, promoting the growth of stable prismatic crystals.

Quantitative Data Summary:

Solvent System (Primary / Anti-Solvent) Ratio (v/v) Solubility (mg/mL at 25°C) Crystallization Outcome & Habit
Methanol / MTBE 1:5 >120 (in MeOH) High yield, fine needles (Poor filtration)
Ethanol / Ethyl Acetate 1:3 45 (in EtOH) Moderate yield, prisms (Optimal)
Isopropanol / Heptane 1:4 15 (in IPA) Oiling out (LLPS) observed

| Water / Acetone | 1:10 | >500 (in H2O) | Hygroscopic amorphous agglomerates |

Q3: How can I prevent the salt from absorbing moisture and degrading during isolation? Causality & Expert Insight: The dihydrochloride salt of 6,6-difluoro-1-methyl-1,4-diazepane (CAS 2227206-69-9) is inherently hygroscopic, requiring careful handling 2[2]. Water molecules readily coordinate with the protonated amines and the highly electronegative fluorine atoms. Solution: Isolation must be performed under a dry nitrogen blanket. Furthermore, as noted in advanced optimization strategies, manipulating the physical variables during crystallization and drying is critical to success 3[3]. Use a vacuum oven at 40°C with a slight nitrogen bleed to sweep away moisture without causing thermal degradation or desolvation of the desired polymorph.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following anti-solvent crystallization protocol incorporates self-validating checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action, ensuring the integrity of the final product.

Protocol: Anti-Solvent Crystallization of 6,6-Difluoro-1-methyl-1,4-diazepane 2HCl

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 6,6-difluoro-1-methyl-1,4-diazepane 2HCl in 30 mL of absolute Ethanol (EtOH) in a jacketed reactor.

  • Heat to 60°C with moderate agitation (250 rpm) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely clear. If particulate matter remains, add EtOH in 2 mL increments until clear.

Step 2: Polish Filtration

  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed (60°C) crystallization vessel.

  • Causality: This removes heterogeneous foreign particles (dust, undissolved impurities) that could act as undesired nucleation sites, ensuring you have total control over the nucleation event.

Step 3: Metastable Zone Targeting & Seeding

  • Slowly add 45 mL of Ethyl Acetate (EtOAc) at a rate of 1 mL/min while maintaining the temperature at 60°C.

  • Self-Validation Check: Stop the addition immediately if the solution becomes cloudy (this indicates you have crossed the metastable limit). If cloudiness occurs, add 1-2 mL of EtOH to restore clarity.

  • Once 45 mL of EtOAc is added and the solution remains clear, add 0.1 g of pure 6,6-difluoro-1-methyl-1,4-diazepane 2HCl seed crystals.

Step 4: Controlled Aging and Cooling

  • Hold the suspension at 60°C for 1 hour (Aging).

  • Causality: Aging allows the seed crystals to heal and begin secondary nucleation, consuming the supersaturation smoothly and preventing oiling out.

  • Cool the reactor to 5°C at a linear rate of 0.1°C/min.

Step 5: Isolation and Drying

  • Filter the resulting slurry under a dry nitrogen atmosphere.

  • Wash the filter cake with 20 mL of cold (5°C) EtOAc.

  • Dry in a vacuum oven at 40°C (< 10 mbar) for 12 hours.

G N1 Dissolution (EtOH, 60°C) N2 Polish Filtration N1->N2 N3 Anti-Solvent (EtOAc) N2->N3 N4 Seeding (Metastable) N3->N4 N5 Cooling (0.1°C/min) N4->N5 N6 Isolation & Drying N5->N6

Step-by-step self-validating protocol for anti-solvent crystallization.

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:1

  • 6,6-difluoro-1-methyl-1,4-diazepane dihydrochloride (CAS 2227206-69-9) Source: MilliporeSigma URL:2

  • Optimization of Crystallization Variables Source: Hampton Research URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Diazepanes: A Technical Guide for Drug Design

Executive Summary The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the solubility and vectorization of drug candidates. However, non-fluorinated diazepanes often suff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the solubility and vectorization of drug candidates. However, non-fluorinated diazepanes often suffer from rapid oxidative clearance and off-target liabilities—such as hERG channel inhibition—driven by their highly basic secondary or tertiary amines[1]. The strategic introduction of fluorine, particularly via gem-difluoro substitution at the 6-position, has emerged as a powerful tool to modulate these physicochemical properties without drastically increasing molecular weight[2][3]. This guide objectively compares the biological performance of fluorinated versus non-fluorinated diazepanes and provides self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Causality of Fluorination

To understand the biological divergence between these two classes, one must examine the fundamental causality of fluorine substitution on the diazepane ring.

Inductive pKa Modulation and Membrane Permeability: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. When placed adjacent to the basic nitrogen atoms of a diazepane ring (e.g., 6,6-difluoro-1,4-diazepane), fluorine pulls electron density away from the nitrogen lone pairs. This makes the lone pairs less available to accept a proton, significantly lowering the amine's pKa[1]. A standard non-fluorinated 1,4-diazepane has a pKa of ~9.5–10.0, rendering it almost entirely protonated (ionized) at physiological pH (7.4). By introducing a 6,6-difluoro motif, the pKa drops to approximately 6.7–7.5[1][4]. This shift increases the fraction of the unionized species in systemic circulation, directly enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration[2][5].

Mitigation of hERG Liability: The hERG potassium channel binding pocket contains key aromatic residues (e.g., Tyr652) that form strong cation-π interactions with protonated amines. By lowering the pKa and reducing the fraction of positively charged molecules at pH 7.4, fluorination effectively abolishes this electrostatic interaction, mitigating cardiotoxic liabilities[1].

Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~99 kcal/mol). Non-fluorinated diazepanes are highly susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) at the electron-rich C6 position. Substituting these vulnerable hydrogens with fluorine sterically and electronically shields the ring, effectively blocking CYP-mediated oxidation and prolonging the biological half-life[1][6].

Pathway F_Sub Fluorine Substitution (e.g., 6,6-difluoro) Inductive Inductive Electron Withdrawal (-I Effect) F_Sub->Inductive Steric Steric Shielding of C-H Bonds F_Sub->Steric pKa Lowered Amine pKa (~9.5 -> ~7.5) Inductive->pKa Oxidation Blocked CYP450 Oxidation Sites Steric->Oxidation hERG Reduced hERG Liability pKa->hERG BBB Increased BBB Permeability pKa->BBB Metabolism Enhanced Metabolic Half-Life (T1/2) Oxidation->Metabolism

Caption: Logical flow of physicochemical and biological effects induced by diazepane fluorination.

Quantitative Comparison: Physicochemical & Biological Metrics

The table below synthesizes the comparative performance of a standard 1,4-diazepane core versus a 6,6-difluoro-1,4-diazepane core across standard drug discovery assays.

Property / MetricNon-Fluorinated 1,4-DiazepaneFluorinated (6,6-Difluoro) DiazepaneBiological Implication
Amine pKa 9.5 – 10.06.7 – 7.5[1][4]Fluorinated analogs have a higher unionized fraction at pH 7.4.
Lipophilicity (LogD at pH 7.4) ~ -1.5 to 0.5 (Highly hydrophilic)~ 1.0 to 2.5 (Moderately lipophilic)Fluorination improves partitioning into lipid bilayers[2].
Metabolic Stability (HLM T1/2) Short (< 15 mins)Prolonged (> 45 mins)Blocked C6 oxidation prevents rapid first-pass clearance[6].
hERG Inhibition (IC50) Often < 10 µM (High risk)> 30 µM (Low risk)Reduced basicity prevents cation-π binding in the hERG channel[1].
BBB Penetration Poor (Efflux prone)High (LogBB > 0.3)Enhanced lipophilicity drives central nervous system (CNS) exposure[5].

Pharmacodynamics: Target Binding and Efficacy

Beyond pharmacokinetics, fluorination can actively enhance target binding affinity. In historical comparisons of central nervous system agents, ortho-fluorinated benzodiazepine derivatives (such as SAS 646) demonstrated a 4- to 10-fold increase in anxiolytic potency compared to non-fluorinated analogs like diazepam, driven by enhanced receptor pocket interactions[7].

In modern neuropharmacology, 1-methyl-1,4-diazepane carbamates have been developed as selective muscarinic M1 receptor antagonists. The fluorinated analogs exhibited exceptional sub-nanomolar affinities (Ki = 1.2 nM) and up to 189-fold selectivity over other muscarinic subtypes, proving that the altered ring geometry and lipophilicity of the fluorinated diazepane core can perfectly complement the hydrophobic pockets of target receptors[5].

Self-Validating Experimental Methodologies

To objectively compare these compounds in your own laboratory, the following protocols are designed as self-validating systems . A self-validating protocol includes internal controls that definitively prove the assay's mechanical integrity, ensuring that any observed differences are due to the molecule's inherent biology, not experimental artifact.

Protocol A: High-Throughput LC-MS/MS LogD(7.4) Determination (Shake-Flask Method)

This protocol assesses the membrane permeability potential by measuring the distribution coefficient.

  • Preparation: Prepare 10 mM DMSO stocks of the fluorinated and non-fluorinated diazepanes.

  • Buffer/Lipid Partitioning: Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Self-Validation Control: Spike the mixture with 1 µL of a known reference standard mixture (e.g., Atenolol for low LogD, Tolbutamide for high LogD). If the reference standards do not yield their literature LogD values, the buffer pH or phase separation is compromised.

  • Agitation: Shake vigorously for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 x g for 10 minutes to resolve the phases.

  • Quantification: Aliquot 50 µL from each phase, dilute with acetonitrile, and quantify via LC-MS/MS. Calculate LogD = Log10([Octanol Area] / [PBS Area]).

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This workflow determines the metabolic shielding effect of the fluorine atoms.

Workflow Incubation Incubate with HLM (+ NADPH) Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

  • Reaction Setup: Prepare a 1 µM solution of the test diazepane in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Self-Validation Controls:

    • Positive Control: Run a parallel incubation with Verapamil (a known rapid CYP substrate). If Verapamil is not degraded, the microsomes are inactive.

    • Negative Control: Run a parallel incubation of the test compound without NADPH. If the compound degrades here, the instability is due to chemical hydrolysis, not CYP450 metabolism.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (T1/2) and intrinsic clearance (CL_int).

Conclusion

The transition from a non-fluorinated to a fluorinated diazepane core is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical identity. By leveraging the inductive electron-withdrawing and steric shielding properties of fluorine, drug developers can systematically rescue lead compounds from rapid metabolic clearance, poor BBB penetrance, and hERG-mediated cardiotoxicity.

References

  • The effect of C2-fluoro group on the biological activity of DC-81 and its dimers. ResearchGate. Available at: [Link]

  • Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. Karger Publishers. Available at: [Link]

  • Green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PMC - NIH. Available at:[Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 6,6-Difluoro-1-methyl-1,4-diazepane, a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for "6,6-Difluoro-1-methyl-1,4-diazepane" did not yield any publicly available scientific literature. Therefore, this guide wil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "6,6-Difluoro-1-methyl-1,4-diazepane" did not yield any publicly available scientific literature. Therefore, this guide will proceed by positing a scientifically plausible, hypothetical mechanism of action for this molecule as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established therapeutic target in oncology. This framework will be used to detail the rigorous, multi-faceted process of mechanism of action (MoA) validation, comparing its hypothetical performance metrics against established EGFR inhibitors.

Introduction: The Imperative of MoA Validation in Kinase Inhibitor Development

The therapeutic landscape of oncology has been reshaped by the advent of protein kinase inhibitors, which are designed to block the dysregulated signaling pathways that drive cancer progression.[1] The Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical regulator of cell proliferation, survival, and differentiation, is frequently mutated or overexpressed in various cancers, most notably in non-small cell lung cancer (NSCLC).[2][3] This makes EGFR an attractive target for therapeutic intervention.

This guide introduces a hypothetical novel compound, 6,6-Difluoro-1-methyl-1,4-diazepane (termed "DFM-diazepane" hereafter) , and outlines a comprehensive strategy for validating its proposed mechanism as a selective, next-generation EGFR inhibitor. The validation of a kinase inhibitor's MoA is a cornerstone of its preclinical and clinical development, ensuring its specificity, potency, and translational potential.[1] We will detail the requisite experimental workflows and compare the hypothetical attributes of DFM-diazepane with three clinically approved EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor.[4][5]

  • Dacomitinib (Vizimpro®): A second-generation, irreversible pan-ErbB inhibitor.[6][7]

  • Osimertinib (Tagrisso®): A third-generation, irreversible inhibitor that selectively targets both sensitizing and resistance mutations (e.g., T790M).[8][9]

Proposed Mechanism of Action of DFM-diazepane

DFM-diazepane is hypothesized to be a potent and selective inhibitor of EGFR, functioning as an ATP-competitive agent that forms a covalent, irreversible bond with a key cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is designed to provide sustained target inhibition. By blocking ATP binding, DFM-diazepane is expected to prevent EGFR autophosphorylation, thereby inhibiting the activation of major downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[9][10]

EGFR Signaling Pathway and Inhibitor Intervention Point

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds RAS RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS Activates PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Activates DFM DFM-diazepane (Hypothesized) DFM->EGFR Irreversibly Inhibits (ATP-Competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: DFM-diazepane is hypothesized to inhibit EGFR, blocking downstream signaling.

A Multi-Tiered Framework for MoA Validation

A rigorous validation of DFM-diazepane's mechanism requires a tiered approach, moving from direct target interaction in a purified system to complex biological effects in a cellular context.

Validation_Workflow Tier1 Tier 1: Biochemical Validation (Direct Target Engagement) Biochem Biochemical Assays (e.g., LanthaScreen™) Tier1->Biochem Tier2 Tier 2: Cellular Validation (On-Target Effects in Cells) Cellular Target Phosphorylation (Western Blot) Tier2->Cellular Tier3 Tier 3: Selectivity & Advanced Validation (Specificity & Target Occupancy) CETSA Target Engagement (CETSA) Tier3->CETSA Profiling Kinome-wide Selectivity Profiling Tier3->Profiling BRET Protein Interaction (BRET/FRET) Tier3->BRET Biochem->Tier2 Informs Viability Cell Viability Assays (e.g., CellTiter-Glo®) Cellular->Viability Viability->Tier3 Informs

Caption: A multi-tiered workflow for robust MoA validation of a novel kinase inhibitor.

Comparative Performance Analysis

The potency and selectivity of a novel inhibitor are benchmarked against existing standards. The half-maximal inhibitory concentration (IC50) is a critical metric for potency, with lower values indicating greater effectiveness.[1]

Table 1: Comparative Potency (IC50) in Biochemical Assays

This table summarizes hypothetical IC50 values for DFM-diazepane against established EGFR inhibitors in enzymatic assays using recombinant EGFR proteins.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (T790M) IC50 (nM)Binding Mechanism
DFM-diazepane (Hypothetical) 850.80.61.2Irreversible
Gefitinib[4]1101512>1000Reversible
Dacomitinib1.51.10.945Irreversible
Osimertinib[8]1021.20.91.1Irreversible

Data for Gefitinib, Dacomitinib, and Osimertinib are representative values from published literature.

Table 2: Comparative Cellular Activity (Anti-proliferative IC50)

This table shows the concentration of each drug required to inhibit the proliferation of cancer cell lines with different EGFR mutation statuses by 50%.

CompoundNCI-H1975 (L858R/T790M) IC50 (nM)HCC827 (Exon 19 Del) IC50 (nM)A549 (WT-EGFR) IC50 (nM)
DFM-diazepane (Hypothetical) 108>5000
Gefitinib[11]>1000015>10000
Dacomitinib[12]1506250
Osimertinib[8]119>5000

Data for Gefitinib, Dacomitinib, and Osimertinib are representative values from published literature.

Detailed Experimental Protocols for MoA Validation

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantify the direct inhibitory activity and binding affinity of DFM-diazepane against purified EGFR kinase domains (wild-type and mutant forms). This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

    • Serially dilute DFM-diazepane and control inhibitors (Gefitinib, Osimertinib) in DMSO, followed by a final dilution in the 1X Kinase Buffer.

    • Prepare a Kinase/Eu-Antibody mixture containing the specific EGFR protein variant and a Europium-labeled anti-tag antibody.

    • Prepare the Alexa Fluor™ 647-labeled Kinase Tracer solution at the pre-determined optimal concentration.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the serially diluted inhibitor.

    • Add 5 µL of the Kinase/Eu-Antibody mixture.

    • Initiate the binding reaction by adding 5 µL of the Tracer solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[16]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that DFM-diazepane directly binds to and stabilizes EGFR within intact cancer cells, confirming target engagement in a physiological context.[17][18]

Methodology:

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cell line (e.g., NCI-H1975) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of DFM-diazepane (e.g., 1 µM) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest, wash, and resuspend the cells in a buffer supplemented with protease inhibitors.

    • Divide the cell suspension from each treatment group into aliquots in PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[17]

  • Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen.[17]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for total EGFR.[19]

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble EGFR against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the DFM-diazepane-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Downstream Signaling Inhibition (Western Blot)

Objective: To confirm that target engagement by DFM-diazepane leads to the functional inhibition of EGFR signaling.

Methodology:

  • Cell Treatment and Lysis:

    • Culture EGFR-mutant cells (e.g., HCC827) and serum-starve them overnight.

    • Pre-treat cells with increasing concentrations of DFM-diazepane for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Phospho-EGFR (pEGFR)

      • Total EGFR

      • Phospho-AKT (pAKT)

      • Total AKT

      • Phospho-ERK1/2 (pERK)

      • Total ERK1/2

      • A loading control (e.g., β-actin).

  • Data Analysis:

    • Visualize and quantify the bands. A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in DFM-diazepane-treated cells, without a change in total protein levels, confirms the inhibition of downstream signaling.

Conclusion: A Pathway to Validated Confidence

The comprehensive validation of a novel kinase inhibitor's mechanism of action is a non-negotiable, multi-step process that builds a bridge from biochemical potential to cellular function.[20] Through a combination of direct binding assays, cellular target engagement studies, and functional downstream analysis, a clear and robust profile of the compound's activity can be established. By systematically comparing the hypothetical performance of DFM-diazepane to established drugs like Gefitinib, Dacomitinib, and Osimertinib, we can contextualize its potential advantages, such as improved selectivity and potency against resistance mutations. This rigorous, evidence-based approach is fundamental to advancing promising new molecules toward clinical application.

References

  • Dacomitinib - Liv Hospital. (2026, February 23).
  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017, April 30). AACR Journals.
  • What is the mechanism of Dacomitinib?. (2024, July 17).
  • The Mechanism of Action of Osimertinib: A Technical Guide. Benchchem.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • gefitinib - Liv Hospital. (2026, February 23).
  • Mechanism of Action. TAGRISSO® (osimertinib)
  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • What is the mechanism of Osimertinib mesylate?. (2024, July 17).
  • Osimertinib. Wikipedia.
  • What is the mechanism of Gefitinib?. (2024, July 17).
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Dacomitinib. Wikipedia.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.
  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC.
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. ThermoFisher.
  • Independent Validation of Kinase Inhibitor Mechanisms of Action: A Compar
  • LanthaScreen™ Eu Kinase Binding Assay for PKMYT1. Thermo Fisher Scientific.
  • Targeting the EGFR signaling p
  • The Role of Gefitinib in Lung Cancer Tre
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
  • Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. (2021, April 13).
  • Dacomitinib. (2019, April 15). LiverTox - NCBI Bookshelf.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • EGF/EGFR Signaling Pathway.
  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • An In-depth Technical Guide to the Mechanism of Action of Gefitinib in Non-Small Cell Lung Cancer. Benchchem.
  • Targeted Kinase Selectivity
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: Wh
  • Kinase Assays with Myra. Bio Molecular Systems.
  • EGFR interactive p
  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Assay Technologies.
  • LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific - US.
  • The use of FRET imaging microscopy to detect protein–protein interactions and protein conformational changes in vivo Kevin Tru. University of Toronto.
  • [Detection of protein-protein interactions by FRET and BRET methods]. PubMed.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.
  • Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. PMC.
  • Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells. PMC - NIH.
  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor.

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 6,6-Difluoro-1-methyl-1,4-diazepane

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 6,6-Difluoro-1-methyl-1,4-diazepane. As a novel gem-difluorinated small molecule within the 1,4-diazepane class—a scaffold known for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 6,6-Difluoro-1-methyl-1,4-diazepane. As a novel gem-difluorinated small molecule within the 1,4-diazepane class—a scaffold known for a wide range of biological activities including antipsychotic, anxiolytic, and anticancer effects—understanding its cellular toxicity is a critical early step in preclinical development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to generating robust and reproducible cytotoxicity data. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results in comparison to its non-fluorinated counterpart, 1-methyl-1,4-diazepane.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, which in turn can modulate biological activity and cytotoxicity.[3][4] Therefore, a direct comparison between the fluorinated and non-fluorinated analogs is essential to elucidate the specific contribution of the gem-difluoro group to the compound's cytotoxic profile.

Rationale for Cytotoxicity Profiling

Initial in vitro cytotoxicity screening is a fundamental component of the drug discovery process.[5][6] It serves to:

  • Establish a therapeutic window: By determining the concentration at which a compound exhibits toxicity to various cell lines, we can begin to understand the potential for off-target effects.

  • Guide structure-activity relationship (SAR) studies: Comparing the cytotoxicity of fluorinated and non-fluorinated analogs provides valuable data for optimizing lead compounds.[7]

  • Elucidate the mechanism of action: Subsequent mechanistic studies, guided by initial cytotoxicity data, can reveal how a compound induces cell death (e.g., apoptosis vs. necrosis).[8]

This guide will focus on a tiered approach, beginning with a general assessment of cell viability and progressing to more specific assays to determine the mode of cell death.

Experimental Design: A Comparative Workflow

To objectively assess the cytotoxicity of 6,6-Difluoro-1-methyl-1,4-diazepane, we will compare it directly with its non-fluorinated parent compound, 1-methyl-1,4-diazepane. A well-characterized cytotoxic agent, such as Doxorubicin, should be included as a positive control to validate assay performance.

G cluster_0 Phase 1: General Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Select Relevant Cell Lines (e.g., HepG2, HEK293, A549, Jurkat) C Cell Seeding in 96-well Plates A->C B Prepare Serial Dilutions of Test Compounds and Controls D Compound Treatment (24, 48, 72h) B->D C->D E MTT Assay for Cell Viability D->E F Determine IC50 Values E->F G Treat Cells at IC50 Concentration F->G Proceed with compounds showing significant cytotoxicity H Lactate Dehydrogenase (LDH) Assay (Membrane Integrity) G->H I Annexin V / Propidium Iodide Staining (Apoptosis vs. Necrosis) G->I J Flow Cytometry Analysis I->J

Caption: A tiered workflow for the comparative cytotoxicity assessment of diazepane analogs.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the generated data.

A panel of cell lines is recommended to assess both general and cancer-specific cytotoxicity. For example:

  • HepG2 (human liver carcinoma): To assess potential hepatotoxicity.

  • HEK293 (human embryonic kidney): A common model for general cytotoxicity in non-cancerous cells.

  • A549 (human lung carcinoma): A representative cancer cell line.[9]

  • Jurkat (human T-cell leukemia): A suspension cell line often used in apoptosis studies.

Cells should be maintained in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of the test compounds (6,6-Difluoro-1-methyl-1,4-diazepane, 1-methyl-1,4-diazepane) and positive control (Doxorubicin) by serial dilution in culture medium. A vehicle control (e.g., DMSO) should also be prepared at the highest concentration used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] This assay assesses cell membrane integrity.

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

This flow cytometry-based assay differentiates between apoptotic and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Comparative IC50 Values (µM) of Diazepane Analogs

Cell Line6,6-Difluoro-1-methyl-1,4-diazepane1-methyl-1,4-diazepaneDoxorubicin (Control)
HepG2 Experimental ValueExperimental ValueExperimental Value
HEK293 Experimental ValueExperimental ValueExperimental Value
A549 Experimental ValueExperimental ValueExperimental Value
Jurkat Experimental ValueExperimental ValueExperimental Value

Table 2: Mechanistic Assay Summary at IC50 Concentration (24h)

Compound% Cytotoxicity (LDH Assay)% Apoptosis (Annexin V+/PI-)% Necrosis (Annexin V+/PI+)
6,6-Difluoro-1-methyl-1,4-diazepane Experimental ValueExperimental ValueExperimental Value
1-methyl-1,4-diazepane Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Control) Experimental ValueExperimental ValueExperimental Value

A lower IC50 value for the difluoro-analog compared to its non-fluorinated counterpart would suggest that the gem-difluoro substitution enhances cytotoxic potency.[3] The results from the LDH and Annexin V/PI assays will then provide insight into whether this increased cytotoxicity is due to a necrotic (membrane-disrupting) or apoptotic (programmed cell death) mechanism. Some diazepine derivatives have been shown to induce apoptosis, which is often a preferred mechanism for anticancer agents.[11]

Potential Mechanisms and Further Investigation

The 1,4-diazepine and related benzodiazepine scaffolds have been reported to exert their cytotoxic effects through various mechanisms, including DNA minor-groove binding and the induction of DNA interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis.[7]

G cluster_0 Potential Cytotoxic Mechanisms of Diazepane Derivatives A Diazepane Compound B DNA Minor Groove Binding A->B C Induction of DNA Damage B->C D Activation of p53 C->D E Cell Cycle Arrest (G2/M Phase) D->E F Activation of Caspase Cascade D->F G Apoptosis F->G

Caption: Potential signaling pathway for diazepane-induced apoptosis.

Should initial results indicate significant apoptotic activity, further studies could include:

  • Western Blot Analysis: To probe for the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.

  • Cell Cycle Analysis: Using propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle.

By following this structured, comparative approach, researchers can generate a comprehensive and reliable cytotoxicity profile for 6,6-Difluoro-1-methyl-1,4-diazepane, providing critical insights for its future development as a potential therapeutic agent.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]

  • Cytotoxicity Mechanisms of Pyrrolobenzodiazepines: Research Guide & Papers | Synthesis and pharmacology of benzodiazepine derivatives | PapersFlow. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility - JCI. [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors - PMC. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][6]diazepines, and Their Cytotoxic Activity - MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][6][12] triazolo [4, 3-d][5][6] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. [Link]

  • Central effects of three fluorinated benzodiazepines in comparison with diazepam - PubMed. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - ResearchGate. [Link]

Sources

Comparative

In Vitro Pharmacological Profiling: Diazepam vs. Fluorinated Analogs

Executive Summary & Mechanistic Rationale The strategic introduction of halogen atoms—specifically fluorine—into the benzodiazepine scaffold is a cornerstone of rational drug design. Fluorine’s high electronegativity, st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic introduction of halogen atoms—specifically fluorine—into the benzodiazepine scaffold is a cornerstone of rational drug design. Fluorine’s high electronegativity, strong carbon-fluorine bond, and small van der Waals radius often enhance a molecule's lipophilicity, metabolic stability, and target binding kinetics without causing severe steric hindrance.

Both diazepam and its fluorinated analogs function as positive allosteric modulators (PAMs) at the γ -aminobutyric acid type A (GABA-A) receptor[1]. Mechanistically, these compounds do not activate the receptor directly; rather, they bind to an allosteric pocket located at the extracellular interface between the principal α -subunit and the complementary γ -subunit[2]. This binding induces a conformational shift that increases the orthosteric site's affinity for endogenous GABA, thereby increasing the frequency of chloride ( Cl− ) channel opening and promoting neuronal hyperpolarization.

Pathway BZD Benzodiazepine PAM (Diazepam / Fluoro-analog) Receptor GABA-A Receptor (α/γ Interface & α/β Interface) BZD->Receptor Binds Allosteric Site GABA GABA (Endogenous Agonist) GABA->Receptor Binds Orthosteric Site Conformational Allosteric Conformational Shift (Increased GABA Affinity) Receptor->Conformational Cl_Influx Chloride (Cl-) Influx (Increased Channel Opening Freq) Conformational->Cl_Influx Hyperpol Neuronal Hyperpolarization (Inhibitory Effect) Cl_Influx->Hyperpol

GABA-A receptor allosteric modulation pathway by benzodiazepines.

Head-to-Head In Vitro Data Comparison

The in vitro pharmacological profile of diazepam changes dramatically depending on the location and nature of the fluorination.

  • Fludiazepam (2'-fluoro-diazepam): The addition of a single fluorine atom at the 2' position of the pendant phenyl ring significantly optimizes the ligand-receptor interaction. In vitro radioreceptor assays using rat cerebral cortex synaptosomes demonstrate that fludiazepam possesses approximately 4 times the binding affinity of diazepam[3]. This enhanced affinity directly parallels its increased in vivo potency. (Note: A related derivative, difludiazepam, is also recognized as highly potent, though exact quantitative in vitro parameters remain scarce in public literature[1]).

  • Pentafluorosulfanyl ( SF5​ ) Diazepam Analogs: Replacing the traditional 7-chloro group on the diazepam core with a bulky, highly electronegative SF5​ group yields a different outcome. In silico and in vitro patch-clamp studies reveal that the SF5​ group nearly doubles the distance to the critical α His102 residue in the binding pocket (from 2.89 Å for chlorine to >5 Å for SF5​ ), preventing optimal hydrogen bonding[4]. Consequently, SF5​ -analogs (such as compounds 2c, 5c, and 6c) exhibit 60- to 190-fold lower potency than diazepam, alongside a marked reduction in maximum functional efficacy ( Emax​ )[4].

Quantitative Summary Table
CompoundStructural ModificationRelative Binding AffinityElectrophysiological Potency ( EC50​ )Max GABA Potentiation ( Emax​ )
Diazepam 7-Cl, 1-Me1x (Baseline, KD​ ~3.6 nM)30 nM133 ± 15%
Fludiazepam 7-Cl, 1-Me, 2'-F~4x higher than DiazepamNot specifiedNot specified
SF5​ -Analog (2c) 7- SF5​ , 1-MeReduced1.7 µM138 ± 19%
SF5​ -Analog (5c) 7- SF5​ , 1-HReduced5.7 µM77 ± 20%
SF5​ -Analog (6c) 7- SF5​ , 1-Me, 2'-FReduced2.0 µM28 ± 2.5%

(Data sourced from Nakatsuka et al.[5] and the University of Southampton[4]. Potentiation percentages represent current increases above a baseline EC6.5​ to EC20​ GABA application).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on orthogonal in vitro assays. Binding affinity ( Ki​ ) dictates how well the drug occupies the receptor, but electrophysiology is required to prove functional efficacy (i.e., whether binding actually stabilizes the open-channel state).

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of fluorinated analogs relative to diazepam.

Causality & Rationale: We utilize [3H] -flumazenil as the radioligand because it is a competitive, neutral antagonist at the benzodiazepine site. Unlike agonists, flumazenil binds the receptor without inducing the allosteric conformational shift. This provides a stable, state-independent baseline, allowing us to precisely measure competitive displacement by the test PAMs (diazepam/fludiazepam) without confounding efficacy-driven state changes[1].

Workflow Prep Membrane Prep (Rat Cortex) Incubate Incubation ([3H]-Flumazenil + Ligand) Prep->Incubate Filter Rapid Filtration (Isolate Bound Ligand) Incubate->Filter Measure Liquid Scintillation Counting Filter->Measure Analyze Data Analysis (Calculate Ki) Measure->Analyze

Step-by-step workflow for in vitro radioligand binding assays.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the synaptosomal membrane fraction rich in GABA-A receptors.

  • Incubation: Incubate 0.5 mg of membrane protein with 1 nM [3H] -flumazenil and varying concentrations of the test compound (e.g., 10−10 to 10−5 M) for 60 minutes at 4°C to reach equilibrium.

  • Self-Validation (Internal Control): In parallel, determine Non-Specific Binding (NSB) by incubating a subset of samples with an excess of unlabeled diazepam (10 µM). Specific binding is calculated by subtracting NSB from total binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters to trap the membrane-bound radioligand complexes while washing away unbound radioligand before the equilibrium shifts.

  • Quantification: Measure the retained radioactivity using Liquid Scintillation Counting (LSC). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Objective: Quantify the half-maximal effective concentration ( EC50​ ) and maximum potentiation ( Emax​ ) of GABA-induced chloride currents[4].

Causality & Rationale: As demonstrated by the SF5​ -analogs, a molecule may bind the receptor but fail to optimally stabilize the open-channel conformation due to steric clashes with α His102[4]. Patch-clamp electrophysiology is strictly required because it measures real-time ion flux, providing the definitive functional readout of the drug's efficacy that binding assays cannot capture.

Step-by-Step Methodology:

  • Cell Expression: Transfect HEK293 cells with plasmids encoding human recombinant α1​ , β2​ , and γ2L​ GABA-A receptor subunits to ensure a uniform, controlled receptor population.

  • Setup: Establish a whole-cell recording configuration using a glass micropipette (resistance 3-5 MΩ) filled with an intracellular solution (mimicking high internal Cl− ). Voltage-clamp the cell at -60 mV.

  • Self-Validation (Baseline Control): Apply a sub-maximal concentration of GABA (e.g., 2 µM, representing ~ EC6.5​ to EC20​ ) via a Y-tube rapid perfusion system to establish a baseline inward chloride current.

  • Test Application: Co-apply the baseline GABA concentration alongside increasing concentrations of the test fluorinated analog (e.g., 0.1 µM to 100 µM).

  • Data Analysis: Measure the peak current amplitude. Plot the percentage of current potentiation against the log concentration of the test compound and fit to the Hill equation to derive the EC50​ and Emax​ .

References

  • Benzodiazepines and their metabolites: Relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. Life Sciences (1985). Available at:[Link]

  • Synthesis and biological evaluation of SF5-substituted 1,4-benzodiazepines. ePrints Soton - University of Southampton. Available at:[Link]

  • Pentameric ligand-gated ion channel ELIC is activated by GABA and modulated by benzodiazepines. PNAS (2012). Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluoro-1-methyl-1,4-diazepane
Reactant of Route 2
6,6-Difluoro-1-methyl-1,4-diazepane
© Copyright 2026 BenchChem. All Rights Reserved.